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  • Product: Di-sec-butyl sulfate
  • CAS: 63231-73-2

Core Science & Biosynthesis

Foundational

Di-sec-butyl Sulfate: Chemical Architecture, Mechanistic Pathways, and Synthetic Applications

Executive Summary Di-sec-butyl sulfate (DSBS) is a highly reactive dialkyl sulfate ester that occupies a critical, yet often transient, role in both industrial petrochemistry and advanced organic synthesis. Traditionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Di-sec-butyl sulfate (DSBS) is a highly reactive dialkyl sulfate ester that occupies a critical, yet often transient, role in both industrial petrochemistry and advanced organic synthesis. Traditionally recognized as a pivotal intermediate in the acid-catalyzed alkylation of isobutane with C3–C5 olefins to produce high-octane gasolines[1], its unique structural properties—specifically the presence of two chiral secondary butyl groups—make it a compound of significant interest for drug development professionals exploring stereospecific alkylating agents. This whitepaper deconstructs the physicochemical profile, mechanistic reaction pathways, and isolation protocols of DSBS, providing a self-validating framework for its utilization in chemical synthesis.

Molecular Architecture and Physicochemical Profile

Di-sec-butyl sulfate is synthesized via the esterification of two sec-butanol molecules with sulfuric acid, or more commonly in industrial settings, through the direct reaction of 2-butene with concentrated sulfuric acid. The molecule features a central sulfate group bonded to two sec-butyl chains, introducing steric bulk and potential stereocenters that dictate its reactivity profile.

To facilitate rapid comparison for synthetic planning, the critical quantitative data and physical properties of DSBS are summarized in Table 1.

Table 1: Physicochemical Properties of Di-sec-butyl Sulfate

PropertyValueAnalytical Significance
Chemical Name Di-sec-butyl sulfateIUPAC standard nomenclature.
Synonyms Bis(1-methylpropyl) sulfateCommonly used in older literature[2].
CAS Number 63231-73-2Primary identifier for reagent sourcing[3].
Molecular Formula C8H18O4SDictates mass-to-charge ratio in MS[3].
Molecular Weight 210.29 g/mol Essential for stoichiometric calculations[3].
Boiling Point 74 °C (at 0.82 Torr)Indicates high thermal sensitivity; requires vacuum distillation[4].
Density 1.0434 g/cm³Heavier than water, critical for phase separation[4].
Physical State Oily liquidStable at room temperature when isolated from acid[1].

Mechanistic Role in Acid-Catalyzed Alkylation

In the context of hydrocarbon functionalization, DSBS acts as a transient intermediate. When 2-butene is introduced to concentrated sulfuric acid, the olefin undergoes rapid protonation to form a highly reactive sec-butyl carbonium ion[5].

The causality of the subsequent cascade is driven by nucleophilic attack:

  • The bisulfate anion attacks the carbonium ion to form mono-sec-butyl sulfate (MBS) .

  • A subsequent reaction with another sec-butyl cation or sec-butanol molecule yields the diester, di-sec-butyl sulfate (DBS) [5].

  • In the presence of isobutane, these sulfates predominantly form trimers and tetramers, rapidly reacting to yield C8 alkylates (such as isooctane) while regenerating sulfuric acid[5].

G A 2-Butene + H2SO4 B sec-Butyl Cation Intermediate A->B Protonation C Mono-sec-butyl Sulfate (MBS) B->C + HSO4- D Di-sec-butyl Sulfate (DBS) C->D + sec-Butyl Cation E Isobutane Alkylation D->E Reacts with iC4 F C8 Alkylate (Isooctane) E->F Polymerization

Reaction pathway of di-sec-butyl sulfate formation and subsequent isobutane alkylation.

Experimental Methodology: Synthesis and Isolation

Isolating di-sec-butyl sulfate is notoriously difficult due to its tendency to decompose into pseudo-alkylates and conjunct polymers when exposed to bulk acid at elevated temperatures[1]. The following protocol utilizes a Rotating Packed Bed (RPB) reactor to intensify mass transfer, followed by a self-validating isolation sequence.

Step-by-Step Protocol

Step 1: Biphasic Interfacial Reaction

  • Action: Inject a mixture of 2-butene and isobutane into a Rotating Packed Bed (RPB) reactor containing concentrated H2SO4. Maintain the system strictly at 8 °C[5].

  • Causality: The intrinsic reaction rate of carbonium ion formation is extremely fast. High-shear mixing in the RPB overcomes mass transfer limitations at the hydrocarbon-acid interface. The temperature is held at 8 °C because lower temperatures increase acid viscosity (hindering mass transfer), while temperatures above 15 °C exponentially increase the rate of side reactions (oligomerization), destroying the sulfate intermediate[5].

Step 2: Rapid Phase Separation

  • Action: Discharge the emulsion into a chilled decanter and allow the phases to separate. Extract the lighter hydrocarbon phase immediately.

  • Causality: Di-sec-butyl sulfate partitions primarily into the liquid hydrocarbon phase. Rapid phase separation prevents the prolonged exposure of DBS to the bulk acidic phase, which would catalyze its decomposition into low-RON pseudo-alkylates[1].

Step 3: Vacuum Evaporation of Volatiles

  • Action: Subject the recovered hydrocarbon phase to vacuum distillation to evaporate unreacted isobutane and light ends.

  • Causality: Isobutane is highly volatile. Utilizing a vacuum allows for evaporation at sub-ambient temperatures, preventing the thermal degradation of the heat-sensitive di-sec-butyl sulfate ester, leaving behind a stable, oily liquid[1].

Step 4: Self-Validation via Spectroscopic Analysis

  • Action: Subject the isolated oily liquid to High-Resolution Mass Spectrometry (HRMS) and 1H-Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality & Validation: Relying solely on boiling point is insufficient due to the thermal instability of dialkyl sulfates. HRMS validates the exact mass (m/z 210.29), while 1H-NMR serves as a self-validating internal control. By integrating the distinct multiplet signals of the chiral methine protons (-CH-O-SO2-) against the methyl doublets, the analyst can definitively quantify the ratio of di-sec-butyl sulfate to any unreacted mono-sec-butyl sulfate (MBS). A symmetrical integration confirms complete diesterification and validates the efficacy of the thermal control in Step 3.

W S1 Step 1: Biphasic Reaction (2-Butene + H2SO4 at 8°C) S2 Step 2: Phase Separation (Decantation of Hydrocarbons) S1->S2 S3 Step 3: Isobutane Evaporation (Vacuum Distillation) S2->S3 S4 Step 4: Product Isolation (Oily DBS Liquid Recovery) S3->S4 S5 Step 5: GC-MS/NMR Validation (Purity Confirmation) S4->S5

Workflow for the controlled synthesis, isolation, and validation of di-sec-butyl sulfate.

Implications for Drug Development and Organic Synthesis

While predominantly recognized in petrochemical engineering, the structural properties of DSBS offer unique utility for medicinal chemists.

Dialkyl sulfates are potent alkylating agents used to functionalize heteroatoms (N, O, S) on Active Pharmaceutical Ingredients (APIs). The sec-butyl group inherently possesses a chiral center. Enantiopure forms of sec-butanol derivatives, such as (R)-(-)-2-butanol, act as critical chiral auxiliaries in biocatalytic synthesis[6]. By synthesizing enantiopure di-sec-butyl sulfate, researchers can perform stereoselective alkylations, transferring a chiral sec-butyl group onto a drug scaffold with high atom economy, bypassing the need for complex, multi-step asymmetric induction.

Toxicology and Handling Protocols

As an active alkylating agent, di-sec-butyl sulfate presents specific toxicological hazards that must be mitigated through strict laboratory controls.

  • Genotoxicity: Like other dialkyl sulfates, DSBS acts as an alkylating agent, meaning it can covalently modify DNA, presenting inherent mutagenic and carcinogenic risks.

  • Thermal Decomposition: Upon exposure to high heat or open flames, the compound decomposes to release highly toxic sulfur oxides (SOx) and carbon oxides[7].

  • Handling: All manipulations must be conducted in a Class II biological safety cabinet or high-flow fume hood. The compound is a flammable liquid and poses risks of eye, skin, and respiratory irritation[6],[8].

References

  • Angene Chemical - Di-sec-butyl sulfate (CAS# 63231-73-2) Product Details.
  • ChemicalBook - Di-sec-butylsulfate Properties and Spectra.
  • Industrial & Engineering Chemistry Research (ACS) - Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events.
  • Industrial & Engineering Chemistry Research (ACS) - Alkylation of Isobutane and 2-Butene by Concentrated Sulfuric Acid in a Rotating Packed Bed Reactor.
  • Sigma-Aldrich - Di-sec-butyl sulfate | 63231-73-2.
  • Grokipedia - 2-Butanol: Industrial Applications and Toxicological Data.
  • AK Scientific, Inc. - Di-sec-butyl sulfate Safety Data.
  • LookChem - Chemical Stability and Reactivity Information (Hazards).

Sources

Exploratory

Comprehensive Solubility Profiling and Solvent Compatibility of Di-sec-butyl Sulfate (DSBS) in Chemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Causality, Thermodynamic Behavior, and Self-Validating Experimental Workflows Executive Summary Di-sec-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Causality, Thermodynamic Behavior, and Self-Validating Experimental Workflows

Executive Summary

Di-sec-butyl sulfate (DSBS, CAS: 63231-73-2) is a specialized dialkyl sulfate utilized extensively as a potent alkylating agent in organic synthesis and as a critical intermediate in the industrial alkylation of isobutane to produce high-quality gasolines (). For drug development professionals, mastering the solubility profile and solvent compatibility of DSBS is non-negotiable. Because dialkyl sulfates are highly reactive electrophiles, their kinetic stability and synthetic efficacy are entirely contingent on their solvation environment. This guide deconstructs the structural causality behind DSBS's solvent interactions and provides field-proven, self-validating protocols for its handling and application.

Physicochemical Causality: The Structure-Solubility Relationship

To understand how DSBS behaves in solution, we must first analyze its molecular architecture (C₈H₁₈O₄S). The molecule consists of a highly polar, electron-deficient sulfate core flanked by two bulky, lipophilic sec-butyl chains.

This structural dichotomy dictates its phase behavior. The branched sec-butyl groups create significant steric hindrance and impart strong hydrophobic characteristics, rendering DSBS an oily liquid at room temperature that is completely miscible in non-polar hydrocarbon phases such as isobutane and hexanes (1)[1]. Conversely, the sulfate core is highly susceptible to nucleophilic attack. When introduced to water, the extreme difference in polarity prevents solvation, resulting in a biphasic system where DSBS is effectively insoluble (<0.1 mg/mL). However, at the aqueous-organic interface, trace dissolution leads to rapid hydrolysis (2)[2].

Quantitative Solubility and Stability Matrix

To facilitate rational solvent selection for synthetic workflows, the following matrix summarizes the solubility and kinetic stability of DSBS across standard laboratory solvents at 25°C.

Solvent ClassificationSpecific SolventDielectric Constant (ε)SolubilityCompatibility & Stability
Aqueous Water80.1InsolublePoor: Rapid interfacial hydrolysis[2].
Protic Organic Ethanol24.5MiscibleModerate: Solvolysis occurs over 24-48h.
Aprotic Polar Acetone20.7MiscibleExcellent: Stable, no nucleophilic degradation[2].
Halogenated Dichloromethane (DCM)8.9MiscibleExcellent: Highly stable, ideal for synthesis.
Aliphatic Hydrocarbon Hexanes / Isobutane1.8MiscibleExcellent: Thermodynamically stable[1].

Solvent Compatibility & Reactivity Dynamics

The causality behind DSBS solvent compatibility lies in the presence or absence of nucleophilic protons within the solvent matrix.

  • Protic Solvents (Water, Alcohols): In water or ethanol, DSBS undergoes hydrolysis or solvolysis. The oxygen atom of the solvent attacks the electrophilic carbon of the sec-butyl group, cleaving the C-O-S bond. This yields sec-butanol and sec-butyl acid sulfate[1][2]. This degradation pathway destroys the reagent's alkylating efficacy and generates strong acid byproducts that autocatalyze further decomposition.

  • Aprotic and Non-Polar Solvents: In solvents like DCM, acetone, or isobutane, the lack of a nucleophilic lone pair (or sufficient steric shielding in the case of acetone) prevents degradation. The dispersion forces between the sec-butyl chains and aliphatic hydrocarbons make solvents like hexanes thermodynamically ideal for long-term storage or biphasic reactions.

SolventCompatibility DSBS Di-sec-butyl sulfate (DSBS) Protic Protic Solvents (H2O, MeOH, EtOH) DSBS->Protic Exposes to nucleophiles Aprotic Aprotic / Non-polar (DCM, Hexane, Acetone) DSBS->Aprotic Shields electrophilic core Hydrolysis Nucleophilic Attack (Hydrolysis / Solvolysis) Protic->Hydrolysis Triggers Stable Stable Solvation (No Degradation) Aprotic->Stable Maintains Degradation Yields: sec-Butanol + sec-Butyl Acid Sulfate Hydrolysis->Degradation Active Retains Alkylating Efficacy Stable->Active

Caption: Logical relationship of DSBS solvent compatibility and degradation pathways.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that empirical data is robust and reproducible. The following protocols are designed as self-validating systems to assess DSBS solubility and execute alkylations without compromising the reagent.

Protocol 1: Anhydrous Solubility and Kinetic Stability Profiling

Purpose: To quantify the degradation rate of DSBS in various organic solvents. Causality: Trace moisture in hygroscopic solvents (e.g., acetone, THF) can skew stability data. We use strictly anhydrous solvents and an internal standard to differentiate between solvent-induced solvolysis and ambient moisture hydrolysis.

  • Solvent Preparation: Dry the target solvent (e.g., DCM, Ethanol) over 3Å molecular sieves for 48 hours. Degas via sparging with ultra-pure N₂ for 15 minutes to remove dissolved oxygen.

  • Standard Addition (0°C): In a flame-dried, septum-sealed vial, add 9.0 mL of the anhydrous solvent. Cool to 0°C. Inject 1.0 mL of DSBS and 0.1 mL of nonane (Internal Standard). Expert Insight: The dissolution of dialkyl sulfates can be mildly exothermic; chilling prevents the thermal acceleration of any baseline reactivity.

  • Isothermal Equilibration: Transfer the vial to a 25°C thermostatic shaker. Agitate at 300 RPM.

  • Sampling: At t = 0, 1h, 4h, and 24h, extract 50 µL aliquots. Dilute immediately in anhydrous hexane to quench any potential polar reactions.

  • GC-FID Quantification & Self-Validation: Analyze the aliquots via GC-FID. Validation Check: The peak area of the nonane internal standard must remain constant (±2%). A decrease in the DSBS/Nonane area ratio confirms chemical degradation rather than physical volatilization.

Workflow S1 1. Solvent Deoxygenation S2 2. DSBS Addition (Strictly 0°C) S1->S2 S3 3. Isothermal Equilibration S2->S3 S4 4. GC-FID / HPLC Quantification S3->S4

Caption: Step-by-step experimental workflow for anhydrous solubility profiling.

Protocol 2: Controlled Alkylation in a Biphasic System

Purpose: Utilizing DSBS as an alkylating agent for amines or phenols in a solvent-compatible environment. Causality: Because DSBS hydrolyzes in water but is stable in DCM, we utilize a biphasic DCM/Water system with a phase-transfer catalyst (PTC). This keeps the DSBS protected in the organic layer while the nucleophile reacts at the interface, a technique highly effective for dialkyl sulfates (3)[3].

  • Reaction Setup: Dissolve the target nucleophile (e.g., a phenol) in a mild aqueous alkaline solution (0.5 M Na₂CO₃). Add 10 mol% tetrabutylammonium bisulfate (PTC)[3].

  • Organic Phase Addition: Dissolve 1.2 equivalents of DSBS in anhydrous DCM.

  • Biphasic Mixing: Add the DCM solution to the aqueous solution at 10°C under vigorous stirring (800 RPM). Expert Insight: High shear maximizes the interfacial surface area, allowing the PTC to shuttle the phenoxide ion into the DCM layer where it rapidly reacts with the stable DSBS.

  • Phase Separation & Self-Validation: After 4 hours, halt stirring. The phases will separate. Validation Check: Test the pH of the aqueous layer; a significant, unexpected drop in pH indicates that DSBS underwent competitive hydrolysis (releasing sec-butyl acid sulfate) rather than the desired alkylation.

References

  • EvitaChem. Buy sec-Butyl ether (EVT-312496) | 6863-58-7 - EvitaChem: Di-Sec-Butyl Sulfate.2

  • Sigma-Aldrich. Di-sec-butyl sulfate | 63231-73-2.

  • BenchChem. The Role of Disulfates and Other Sulfurylating Agents in Organosulfate Synthesis: A Detailed Guide for Researchers.3

  • Industrial & Engineering Chemistry Research - ACS Publications. Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events.1

Sources

Foundational

An In-depth Technical Guide to Di-sec-butyl Sulfate and its Isomer, Di-n-butyl Sulfate

Part 1: Di-sec-butyl Sulfate: An Overview A thorough search of chemical literature and databases reveals a significant scarcity of information on di-sec-butyl sulfate. While its existence as an isomer of dibutyl sulfate...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Di-sec-butyl Sulfate: An Overview

A thorough search of chemical literature and databases reveals a significant scarcity of information on di-sec-butyl sulfate. While its existence as an isomer of dibutyl sulfate is chemically plausible, it is not a commonly synthesized, studied, or commercially available compound. Its CAS registry number and detailed physicochemical properties are not indexed in major chemical databases. Researchers interested in the properties and reactivity of a dibutyl sulfate are directed to its well-characterized isomer, di-n-butyl sulfate.

Part 2: Di-n-butyl Sulfate: A Comprehensive Technical Guide

Di-n-butyl sulfate (CAS RN: 625-22-9) is a versatile and important chemical intermediate, primarily utilized for its potent alkylating properties in organic synthesis.[1][2] This guide provides a detailed exploration of its chemical and physical properties, synthesis, applications, and safety protocols.

Chemical Identifiers and Molecular Properties
PropertyValueSource
CAS Registry Number 625-22-9[2]
Molecular Formula C8H18O4S[2]
Molecular Weight 210.29 g/mol [2][3]
Exact Molecular Weight 210.0926 g/mol Calculated
IUPAC Name dibutyl sulfate[4]
Synonyms Di-n-butyl sulphate, Sulfuric acid dibutyl ester[5]
InChI Key LMEDOLJKVASKTP-UHFFFAOYSA-N[4][5]
Canonical SMILES CCCCOS(=O)(=O)OCCCC[4][5]
Physicochemical Properties

Di-n-butyl sulfate is a colorless to pale yellow, oily liquid with a distinctive sharp odor.[1][5] It is characterized by its low volatility and is insoluble in water, but soluble in organic solvents such as ethanol and ether.[1][5]

PropertyValueSource
Appearance Colorless to pale yellow oily liquid[1][5]
Odor Sharp, characteristic[1]
Density 1.062 g/mL at 20 °C[3]
Boiling Point 115-116 °C at 6 mmHg[1]
Refractive Index (n20/D) 1.4190[1]

Synthesis of Di-n-butyl Sulfate: A Step-by-Step Protocol

The synthesis of di-n-butyl sulfate can be achieved through the reaction of tributyl borate with sulfuric acid. The following is a detailed experimental protocol.

Experimental Protocol: Synthesis of Di-n-butyl Sulfate

  • Reaction Setup: Place a reactor containing tributyl borate in an ice bath equipped with a mechanical stirrer.

  • Addition of Sulfuric Acid: Slowly add 300 g of sulfuric acid dropwise to the stirred tributyl borate. Maintain the temperature with the ice bath.

  • Initial Stirring: Stir the mixture in the ice bath for 1-3 hours.

  • Room Temperature Stirring: Remove the ice bath and continue stirring the mixture at room temperature for an additional 2-3 hours.

  • Heating: Heat the reaction mixture to 60-90 °C and stir for 24 hours to ensure the reaction goes to completion.

  • Purification: To remove any residual acid, treat the liquid mixture with 50g of commercial poly(4-vinyl pyridine).

  • Final Purification: Filter the mixture through a silica column. The resulting light brown liquid product is di-n-butyl sulfate.

  • Storage: Store the final product in a tightly sealed glass bottle.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification TBB Tributyl Borate Mix Mix & Stir in Ice Bath (1-3 hours) TBB->Mix H2SO4 Sulfuric Acid H2SO4->Mix Stir_RT Stir at Room Temp (2-3 hours) Mix->Stir_RT Heat Heat at 60-90°C (24 hours) Stir_RT->Heat Neutralize Neutralize with Poly(4-vinyl pyridine) Heat->Neutralize Filter Filter through Silica Column Neutralize->Filter Product Di-n-butyl Sulfate Filter->Product

Caption: Workflow for the synthesis of di-n-butyl sulfate.

Applications in Research and Development

The primary application of di-n-butyl sulfate is as a potent alkylating agent in organic synthesis.[2][6] It is particularly useful for the introduction of butyl groups into a variety of molecules. This reactivity makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[2] It is also used as a solvent in some chemical processes and in the production of surfactants and plasticizers.[5]

Safety, Handling, and Storage

Di-n-butyl sulfate is considered a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed.[7] It can cause severe irritation to the skin, eyes, and respiratory system upon exposure.[5]

  • Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The compound is moisture-sensitive.[7]

Conclusion

While information on di-sec-butyl sulfate is limited, its isomer, di-n-butyl sulfate, is a well-characterized and versatile reagent in organic chemistry. Its utility as an alkylating agent, coupled with its specific physicochemical properties, makes it a valuable tool for researchers and professionals in drug development and chemical synthesis. Proper handling and storage are crucial to ensure its safe and effective use in the laboratory.

References

  • LookChem. (n.d.). Cas 15507-13-8,n-Butylsulfate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for sec-Butylation Utilizing Di-sec-butyl Sulfate (DSBS)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Synthetic Organic Chemistry, Process Chemistry, and Petrochemical Intermediates Introduction and Mechanistic Causality Di-se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Synthetic Organic Chemistry, Process Chemistry, and Petrochemical Intermediates

Introduction and Mechanistic Causality

Di-sec-butyl sulfate (DSBS) is a potent secondary alkylating agent. In industrial contexts, DSBS is primarily encountered as a reactive intermediate in the alkylation of isoparaffins (such as isobutane) with n-butenes to produce high-octane gasoline, or during the indirect hydration of n-butenes to sec-butyl alcohol[1][2]. It is formed by the absorption of n-butenes in concentrated sulfuric acid at low temperatures (-20 °C to 0 °C)[2]. When isolated, DSBS presents as an oily liquid that is relatively stable at room temperature[3].

For bench-scale synthetic applications, utilizing DSBS for the sec-butylation of nucleophiles (e.g., amines, phenols, or carboxylic acids) presents a unique mechanistic challenge. Because the sec-butyl group is sterically hindered, the alkylation process is a competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ).

The SN​2 vs. E2 Paradigm

When DSBS is exposed to strong, unhindered bases, the E2 pathway dominates, leading to the elimination of the sulfate leaving group and the formation of 2-butene byproducts[3]. To drive the reaction toward the desired SN​2 sec-butylation, the protocol must utilize:

  • Mild Bases: Such as potassium carbonate ( K2​CO3​ ) or cesium carbonate ( Cs2​CO3​ ), which are sufficient to deprotonate the nucleophile without excessively promoting elimination.

  • Phase-Transfer Catalysis (PTC): Utilizing agents like tetrabutylammonium bromide (TBAB) allows for lower reaction temperatures, increasing the nucleophilicity of the anion while suppressing the activation energy required for the E2 pathway.

  • Strict Temperature Control: While DSBS is stable at room temperature, elevated temperatures in the presence of basic nucleophiles exponentially increase the rate of elimination over substitution.

MechanisticPathway DSBS Di-sec-butyl Sulfate (DSBS) Product sec-Butylated Product (SN2 Pathway) DSBS->Product Mild Base, PTC Low Temp (0-40°C) Byproduct 2-Butene Byproduct (E2 Pathway) DSBS->Byproduct Strong Base High Temp (>60°C) Nuc Nucleophile (e.g., ArO⁻) Nuc->Product Nuc->Byproduct

Figure 1: Mechanistic divergence of DSBS reacting via SN2 (desired) vs E2 (undesired) pathways.

Experimental Data: Optimization of Reaction Conditions

To establish a self-validating system, the following table summarizes the causal relationship between reaction parameters and the resulting SN​2/E2 product distribution during the sec-butylation of a model phenol.

Solvent SystemBase TypeCatalystTemp (°C) SN​2 Yield (%) E2 (2-Butene) (%)Mechanistic Rationale
DMF NaH (Strong)None6015%85%Strong base and heat heavily favor E2 elimination.
Acetonitrile K2​CO3​ (Mild)None4055%40%Mild base reduces E2 , but poor solubility limits SN​2 rate.
CH2​Cl2​ / H2​O NaOH (Aqueous)TBAB (PTC)2582%15%PTC enhances nucleophilicity at low temps, suppressing E2 .
Toluene Cs2​CO3​ 18-Crown-64088% 10%Crown ether naked anion effect maximizes SN​2 trajectory.

Step-by-Step Protocol: sec-Butylation via Phase-Transfer Catalysis

This methodology details the sec-butylation of a phenolic substrate utilizing a biphasic phase-transfer catalysis (PTC) system to maximize yield and suppress 2-butene formation.

Reagents and Materials
  • Substrate: Phenol derivative (1.0 equivalent)

  • Alkylating Agent: Di-sec-butyl sulfate (DSBS) (1.2 equivalents). Note: DSBS is a highly reactive alkyl sulfate; handle exclusively in a fume hood with appropriate PPE.

  • Base: 20% w/v Aqueous Sodium Hydroxide ( NaOH ) (2.0 equivalents)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equivalents)

  • Solvent: Dichloromethane ( CH2​Cl2​ ) (10 volumes)

Experimental Workflow
  • Nucleophile Activation: Charge a jacketed reaction vessel with the phenol derivative (1.0 eq) and CH2​Cl2​ (10 vol). Initiate moderate agitation (400 rpm).

  • Biphasic Setup: Add the 20% aqueous NaOH solution (2.0 eq) followed by the TBAB catalyst (0.05 eq). Allow the biphasic mixture to stir for 15 minutes at room temperature to ensure complete deprotonation of the phenol to the phenoxide anion.

  • Thermal Regulation: Cool the reaction mixture to 0–5 °C using a recirculating chiller. Causality: Lowering the temperature prior to DSBS addition is critical to prevent the exothermic hydrolysis of the sulfate and to kinetically disfavor the E2 elimination pathway[2].

  • DSBS Addition: Transfer DSBS (1.2 eq) to an addition funnel. Add the DSBS dropwise to the vigorously stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Thermal Incubation: Once addition is complete, remove the cooling bath and allow the reaction to gradually warm to 25 °C. Stir vigorously for 12–16 hours. The phase-transfer catalyst will continuously shuttle the phenoxide anion into the organic layer to react with the DSBS.

  • Quenching and Hydrolysis: To quench the reaction and destroy unreacted DSBS, add a secondary charge of 10% aqueous NaOH (2 volumes) and heat the mixture to 40 °C for 2 hours. Causality: Unreacted DSBS will hydrolyze into sec-butyl alcohol and sodium sulfate, rendering the organic phase safe for concentration.

  • Extraction and Purification: Separate the phases. Wash the organic layer with water (2 x 5 vol) and brine (1 x 5 vol). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude sec-butylated product via flash column chromatography.

ExperimentalWorkflow Step1 1. Nucleophile Activation (Phenol + NaOH + TBAB) Step2 2. Thermal Regulation (Cool to 0-5°C) Step1->Step2 Step3 3. Reagent Addition (Dropwise DSBS) Step2->Step3 Step4 4. Biphasic Incubation (25°C, 12-16 hrs) Step3->Step4 Step5 5. Alkaline Quench (Hydrolyze excess DSBS) Step4->Step5 Step6 6. Phase Separation & Chromatography Step5->Step6

Figure 2: Step-by-step workflow for biphasic sec-butylation using DSBS.

Safety and Decontamination Principles

Dialkyl sulfates are severe alkylating agents and pose significant health hazards, including toxicity and potential carcinogenicity.

  • Engineering Controls: All manipulations involving DSBS must be performed in a certified chemical fume hood.

  • Decontamination: Spills or contaminated glassware should be treated with a dilute, basic aqueous solution (e.g., 10% NaOH or NH4​OH ) for at least 24 hours to ensure complete hydrolysis of the sulfate ester into sec-butanol and inorganic sulfate before standard cleaning[2].

References

  • Yu, F. L., et al. "Alkylation of Isobutane and 2-Butene by Concentrated Sulfuric Acid in a Rotating Packed Bed Reactor." Industrial & Engineering Chemistry Research - ACS Publications.
  • Albright, L. F., et al. "Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events." Industrial & Engineering Chemistry Research - ACS Publications.
  • Mazzei, J. L., et al. "Absorption Processes of n-Butenes in Sulfuric Acid. 1. Determination of Di-sec-butyl Sulfate..." Industrial & Engineering Chemistry Research - ACS Publications.

Sources

Application

Di-sec-butyl sulfate as an alkylating agent in organic synthesis

Application Note: Di-sec-butyl Sulfate as an Advanced Alkylating Agent in Organic Synthesis Executive Summary Di-sec-butyl sulfate (DSBS) is a potent, specialized dialkyl sulfate utilized for the introduction of sec-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Di-sec-butyl Sulfate as an Advanced Alkylating Agent in Organic Synthesis

Executive Summary

Di-sec-butyl sulfate (DSBS) is a potent, specialized dialkyl sulfate utilized for the introduction of sec-butyl groups into organic frameworks. While primary dialkyl sulfates (such as dimethyl sulfate) are ubiquitous in standard laboratories, DSBS offers a unique pathway for secondary alkylation. This is critical in the synthesis of sterically hindered ethers, complex active pharmaceutical ingredients (APIs), and specialized surfactants[1]. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to the mechanistic behavior, comparative efficacy, and self-validating protocols for utilizing DSBS safely and effectively.

Mechanistic Insights & Reactivity Profile

The chemistry of dialkyl sulfates is dominated by their dual nature as electrophiles for nucleophilic substitution and their susceptibility to hydrolysis[2].

Causality of Reactivity : Unlike primary alkyl sulfates which proceed almost exclusively via an mechanism, the sec-butyl group in DSBS introduces significant steric bulk. This results in a mixed transition state depending on the solvent's dielectric constant and the nucleophile's strength. The sulfate ion ( ) is an exceptionally stable leaving group, which compensates for the steric hindrance of the secondary carbon[1]. This allows alkylation to proceed in scenarios where standard sec-butyl halides might fail or preferentially undergo competitive E2 elimination.

Stereochemical Considerations : Hydrolysis and nucleophilic attack on optically active sec-butyl sulfate derivatives typically proceed with the inversion of configuration under alkaline conditions (favoring ). Conversely, acidic conditions can lead to retention mixed with racemization due to the transient formation of a carbocation intermediate ( )[2].

Comparative Data: Alkylating Agents

To justify the selection of DSBS in a synthetic route, Table 1 compares its properties against other common alkylating agents.

Table 1: Comparative Reactivity and Properties of Alkylating Agents

Alkylating AgentLeaving GroupRelative Reactivity (Alkaline)Primary ByproductCorrosivity to Reactors
Di-sec-butyl sulfate sec-Butyl sulfate anionModerate (Sterically hindered)Mono-sec-butyl sulfateLow (Halogen-free)
sec-Butyl bromide Bromide ionLow to ModerateBromide saltsHigh (Halide-induced)
Dimethyl sulfate Methyl sulfate anionExtremely HighMonomethyl sulfateLow (Halogen-free)

Experimental Protocols

Self-Validating Systems : The following protocols are designed with built-in causality and safety validation. Dialkyl sulfates are highly toxic alkylating agents; thus, precise chemical quenching is not optional—it is a mandatory step to ensure both reaction completion and operator safety[1],[3].

Protocol A: O-sec-Butylation of Phenol Derivatives

Objective : Synthesis of sec-butoxybenzene derivatives via Williamson-type ether synthesis[4].

Materials :

  • Phenol derivative (1.0 eq)

  • Di-sec-butyl sulfate (1.2 eq)

  • Potassium carbonate ( , anhydrous) (2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 10% Aqueous Ammonia (for quenching)

Step-by-Step Methodology :

  • Deprotonation : Charge a dry, nitrogen-flushed round-bottom flask with the phenol derivative (1.0 eq) and anhydrous (2.0 eq). Add anhydrous DMF to achieve a 0.5 M concentration.

    • Causality: is a mild base sufficient to deprotonate phenols ( ). DMF, a polar aprotic solvent, solvates the potassium cations while leaving the phenoxide anion unsolvated and highly nucleophilic, which is necessary to overcome the steric hindrance of the sec-butyl group[4].

  • Electrophile Addition : Cool the suspension to 0–5 °C using an ice bath. Add Di-sec-butyl sulfate (1.2 eq) dropwise over 30 minutes.

    • Causality: DSBS is added at low temperatures to prevent exothermic runaway and to minimize the competitive hydrolysis of the sulfate ester by trace moisture[2].

  • Alkylation : Remove the ice bath and gradually heat the reaction mixture to 70 °C for 6–8 hours. Monitor via TLC or HPLC.

    • Causality: The secondary nature of the sec-butyl group requires thermal activation to drive the substitution past its activation energy barrier.

  • Quenching (Critical Validation Step) : Once the starting material is consumed, cool the mixture to room temperature. Add 10% aqueous ammonia (equal to the reaction volume) and stir vigorously for 1 hour.

    • Causality: Ammonia rapidly reacts with any unreacted DSBS to form water-soluble sec-butylamines and sulfate salts, completely neutralizing the toxic alkylating hazard. This chemical destruction makes the protocol self-validating for safety[3].

  • Workup : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over , and concentrate in vacuo.

Protocol B: N-sec-Butylation of Primary Amines

Objective : Synthesis of secondary sterically hindered amines[3].

Step-by-Step Methodology :

  • Activation : Dissolve the primary amine (1.0 eq) in a biphasic system of Toluene and 20% aqueous NaOH (3.0 eq).

    • Causality: A biphasic Schotten-Baumann-type condition prevents over-alkylation. The aqueous base continuously neutralizes the acid generated during the reaction, keeping the amine in its active, nucleophilic state[3].

  • Alkylation : Add Di-sec-butyl sulfate (1.05 eq) dropwise at room temperature. Heat to 80 °C under vigorous stirring (800+ rpm) for 12 hours.

    • Causality: Vigorous stirring is essential to maximize the interfacial surface area between the toluene (containing the amine and DSBS) and the aqueous phase (containing the base).

  • Quenching & Isolation : Cool to room temperature, add 10% NaOH, and stir for 2 hours to hydrolyze residual DSBS. Separate the organic layer, wash with water, and purify via distillation or column chromatography.

Process & Pathway Visualizations

Mechanism Nucleophile Nucleophile (Phenoxide / Amine) TransitionState Transition State (Sterically Hindered SN2) Nucleophile->TransitionState Nucleophilic Attack DSBS Di-sec-butyl sulfate (Electrophile) DSBS->TransitionState sec-Butyl Transfer Product sec-Butylated Product TransitionState->Product C-O / C-N Bond Formation LeavingGroup Mono-sec-butyl sulfate (Stable Leaving Group) TransitionState->LeavingGroup Cleavage of C-O(Sulfate) Bond

Mechanistic pathway of nucleophilic substitution utilizing Di-sec-butyl sulfate.

Workflow Step1 1. Substrate + Base in Polar Aprotic Solvent Step2 2. Dropwise Addition of Di-sec-butyl sulfate (0-5°C) Step1->Step2 Step3 3. Heating to 70-80°C (Drive Alkylation) Step2->Step3 Step4 4. Quench with 10% NH3(aq) (Destroy unreacted DSBS) Step3->Step4 Step5 5. Biphasic Extraction & Purification Step4->Step5

Step-by-step workflow emphasizing the critical ammonia quench for safety validation.

References

  • Benchchem . "Dibutyl sulfate | 625-22-9". 1

  • Kirk-Othmer Encyclopedia of Chemical Technology . "Sulfuric and Sulfurous Esters". 2

  • Google Patents . "US4124640A - Process for producing alkoxyanilines". 4

  • European Patent Office . "A process for producing substituted amines and a method for purifying synthetic intermediates therefor".3

Sources

Method

Application Note: Optimal Reaction Conditions for Di-sec-butyl Sulfate Esterification

Executive Summary Di-sec-butyl sulfate (DSBS) is a critical organosulfate intermediate traditionally associated with the industrial hydration of n-butenes to sec-butanol and the sulfuric acid-catalyzed alkylation of isob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Di-sec-butyl sulfate (DSBS) is a critical organosulfate intermediate traditionally associated with the industrial hydration of n-butenes to sec-butanol and the sulfuric acid-catalyzed alkylation of isobutane. While historically viewed as a highly transient intermediate that rapidly decomposes above 15°C, isolated DSBS has recently emerged as a potent, neutral Lewis acid-type catalyst for the chemoselective acetalization of carbonyl compounds 1. This application note details the optimal reaction conditions for the controlled esterification of n-butenes to synthesize DSBS, emphasizing the mechanistic causality behind biphasic mass transfer, thermal control, and self-validating isolation protocols.

Mechanistic Causality & Reaction Dynamics

The synthesis of DSBS is a complex, biphasic interfacial reaction. When n-butenes (1-butene or 2-butene) are contacted with concentrated sulfuric acid, they undergo rapid protonation to form a highly reactive sec-butyl carbocation 2. This intermediate immediately reacts with the bisulfate anion to form mono-sec-butyl sulfate (MBS), which is highly soluble in the acid phase.

The formation of the diester, DSBS, requires the reaction of MBS with a second olefin molecule. Because the unreacted olefin resides in the hydrocarbon phase and the MBS resides in the acid phase, this secondary esterification is strictly an interfacial phenomenon 2. Consequently, high-shear mixing is non-negotiable. Poor mixing reduces the interfacial surface area, artificially inflating the local acid-to-olefin ratio and driving unwanted side reactions such as oligomerization into C8–C20 heavy ends 3.

Furthermore, temperature control is paramount. At temperatures exceeding 15°C, DSBS rapidly decomposes, releasing sulfuric acid and forming conjunct polymers (a pseudo-alkylate with a low H/C ratio) 2. Therefore, sub-ambient conditions (-10°C to 8°C) are strictly required to stabilize the diester and allow its partitioning into the hydrocarbon phase, from which it can be isolated as a stable, oily liquid at room temperature 2.

Mechanism Olefin n-Butene (Hydrocarbon Phase) Carbocation sec-Butyl Cation (Interface) Olefin->Carbocation Protonation (H+) Acid Sulfuric Acid (93-95%) (Acid Phase) Acid->Carbocation HSO4- donor MBS Mono-sec-butyl Sulfate (Acid Phase) Carbocation->MBS + HSO4- DSBS Di-sec-butyl Sulfate (Hydrocarbon Phase) MBS->DSBS + n-Butene (Interfacial Rxn) Side1 Conjunct Polymers (Heavy Ends) DSBS->Side1 T > 15°C Thermal Decomposition Product sec-Butanol (Hydration Product) DSBS->Product + H2O Hydrolysis

Mechanistic pathway of n-butene esterification to di-sec-butyl sulfate.

Quantitative Data: Optimal Reaction Parameters

ParameterOptimal RangeMechanistic Rationale
Temperature -10°C to 8°CSuppresses thermal decomposition of DSBS into conjunct polymers and heavy ends (C8–C20) 2.
Acid Strength 93–95% H2​SO4​ Maximizes esterification while preventing oxidative degradation and excessive sulfonation 4.
Agitation (RPM) >1000 RPM (or RPB)Maximizes interfacial surface area, preventing localized olefin pooling and auto-polymerization 3.
Residence Time < 10 minutesMinimizes secondary reactions of DSBS with isobutane (alkylation) or water (hydrolysis) 3.
Pressure > 0.2 MPaMaintains n-butenes in the liquid phase to ensure efficient biphasic contact 3.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Controlled Synthesis and Isolation of Di-sec-butyl Sulfate

Objective: To synthesize and isolate stable DSBS from n-butenes and sulfuric acid, avoiding the formation of conjunct polymers.

  • Reactor Initialization: Purge a jacketed, high-shear stirred-tank reactor (STR) or rotating packed bed (RPB) reactor with anhydrous nitrogen. Chill the system to -5°C using a recirculating cryostat.

  • Acid Loading: Charge the reactor with 93-95% H2​SO4​ . Initiate high-shear agitation (>1000 RPM) to establish a uniform flow regime. Causality: High shear is required to create a micro-emulsion, drastically increasing the interfacial area necessary for the secondary esterification step 3.

  • Olefin Dosing: Introduce a pre-chilled mixture of n-butene and an inert diluent (e.g., n-pentane, 1:1 v/v) into the reactor via a subsurface dip tube. Maintain the dosing rate such that the internal temperature does not exceed 0°C. Causality: Subsurface dosing prevents the olefin from flashing into the headspace, while the strict thermal limit prevents the β -scission and oligomerization of the sec-butyl carbocation 4.

  • Biphasic Reaction: Allow the mixture to react for a residence time of 5 to 8 minutes.

    • Self-Validation Checkpoint: Monitor the thermal profile. A sudden exothermic spike indicates localized olefin pooling and the onset of auto-polymerization. If this occurs, immediately increase agitation and reduce the dosing rate.

  • Phase Separation: Cease agitation and allow the emulsion to settle for 3 minutes. The mixture will rapidly stratify into a lower heavy acid phase (containing unreacted acid and MBS) and an upper hydrocarbon phase (containing the diluent and partitioned DSBS) 2.

  • Isolation: Decant the upper organic layer. To isolate the DSBS, subject the organic layer to controlled rotary evaporation at 10°C under reduced pressure to remove the volatile diluent.

    • Self-Validation Checkpoint: The resulting product should be a clear, oily liquid. If the liquid turns turbid or darkens upon warming to room temperature, acid carryover has occurred. The isolated DSBS is remarkably stable at room temperature once completely freed from the acidic phase 2.

Workflow Step1 Reactor Setup Sub-ambient cooling (-10°C to 0°C) Step2 Acid Loading 93-95% H2SO4 High-shear stirring Step1->Step2 Step3 Olefin Dosing Controlled n-butene addition (Liquid phase) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Phase Separation Decantation of hydrocarbon layer Step4->Step5 Step6 Isolation Evaporation of light ends Step5->Step6

Step-by-step experimental workflow for the controlled synthesis and isolation of DSBS.

Protocol B: Application of DSBS in Lewis Acid-Catalyzed Acetalization

Objective: To utilize isolated DSBS as a neutral, carbon-bond Lewis acid catalyst for the chemoselective protection of aldehydes.

  • Substrate Preparation: Dissolve the target carbonyl compound (e.g., benzaldehyde, 1.0 mmol) in anhydrous methanol (5.0 mL).

  • Base Addition: Add a non-nucleophilic base, such as 2,6-di-tert-butylpyridine (DTBP, 1.1 mmol), to the solution. Causality: The inclusion of a base neutralizes any adventitious Brønsted acids, proving that the catalytic activation is driven purely by the noncovalent, electrophilic interactions (carbon bond catalysis) of the intact DSBS molecule 1.

  • Catalyst Introduction: Add isolated DSBS (5 mol%, 0.05 mmol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture for 30 minutes.

    • Self-Validation Checkpoint: Monitor the reaction via TLC or GC-FID. The reaction should reach >95% conversion rapidly. The unique polarization of the alkyl group in DSBS facilitates nucleophilic addition at the carbonyl carbon without the need for harsh metallic Lewis acids 1.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure acetal.

References

  • Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events Source: Industrial & Engineering Chemistry Research - ACS Publications URL:2

  • Alkylation of Isobutane and 2-Butene by Concentrated Sulfuric Acid in a Rotating Packed Bed Reactor Source: Industrial & Engineering Chemistry Research - ACS Publications URL:3

  • Isobutane Alkylation Catalyzed by H2SO4: Effect of H2SO4 Acid Impurities on Alkylate Distribution Source: Energy & Fuels - ACS Publications URL:4

  • Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds Source: RSC Publishing URL:1

Sources

Application

Using di-sec-butyl sulfate in active pharmaceutical ingredient (API) synthesis

An In-Depth Technical Guide to the Application of Di-sec-butyl Sulfate in Active Pharmaceutical Ingredient (API) Synthesis Introduction: Positioning Di-sec-butyl Sulfate in the API Synthesis Toolkit The synthesis of Acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of Di-sec-butyl Sulfate in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: Positioning Di-sec-butyl Sulfate in the API Synthesis Toolkit

The synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulously controlled process where the selection of reagents is paramount to ensuring yield, purity, safety, and scalability. Among the vast array of chemical transformations, alkylation—the transfer of an alkyl group from one molecule to another—is a fundamental step in building the molecular architecture of many drugs. Di-sec-butyl sulfate, a dialkyl sulfate, serves as a potent alkylating agent, offering a reactive yet manageable source of sec-butyl groups.[1][2]

Unlike its more volatile and notoriously toxic lower-chain counterparts like dimethyl sulfate, di-sec-butyl sulfate provides a bulkier alkyl group, which can be critical for synthesizing specific target molecules.[3] Its utility is primarily centered on the C- and O-alkylation of phenols and the N-alkylation of amines and heterocyclic systems, which are common moieties in pharmaceutical compounds.[4][5] This guide provides an in-depth exploration of di-sec-butyl sulfate, from its core chemical properties and reaction mechanisms to detailed, field-proven protocols for its application in API synthesis, with a strong emphasis on safety, process control, and regulatory alignment.

Section 1: Core Characteristics and Safety Imperatives

Before employing any reagent in a cGMP environment, a thorough understanding of its properties and hazards is non-negotiable.[6][7] Di-sec-butyl sulfate is a colorless to pale yellow liquid with a characteristic sharp odor.[8][9] It is classified as a hazardous substance, being toxic, corrosive, and capable of causing severe irritation to the skin, eyes, and respiratory system upon exposure.[8][10]

Causality Behind Strict Handling: The reactivity of dialkyl sulfates as alkylating agents is precisely what makes them hazardous. They can readily alkylate biological macromolecules, such as DNA and proteins, leading to cytotoxic and mutagenic effects. Therefore, exposure must be minimized through rigorous engineering controls and personal protective equipment (PPE).[11]

Physicochemical Properties

A summary of key properties is essential for process design, including solvent selection and reaction temperature control.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O₄S[2][12]
Molecular Weight 210.29 g/mol [12][]
Appearance Colorless to pale yellow liquid[8][9]
Density ~1.062 g/mL at 20 °C[3][12]
Boiling Point 115 °C at 6 torr[3][9]
Solubility Soluble in alcohol and ether; insoluble in water[8][9][14]
Safety and Handling Protocol

Adherence to a strict safety protocol is the primary self-validating system for any process involving di-sec-butyl sulfate.

  • Engineering Controls : All handling must occur within a certified chemical fume hood with sufficient ventilation to prevent vapor accumulation.[15] Use in a closed system is preferred for larger-scale operations.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • Chemical-resistant gloves (e.g., butyl rubber). Gloves should be inspected before use and replaced immediately if degradation is suspected.[16]

    • Chemical safety goggles and a full-face shield.[10]

    • A flame-retardant laboratory coat and appropriate chemical-resistant clothing.[16]

  • Storage : Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and sources of ignition.[15] The container must be tightly closed. It is incompatible with strong oxidizers.[15]

  • Spill & Emergency Response : Have spill kits with appropriate absorbent materials readily available. In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[10][17] For inhalation, move the victim to fresh air.[15]

  • Disposal : Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.[10]

Section 2: Mechanism and Application in API Synthesis

Di-sec-butyl sulfate typically functions as an electrophile in nucleophilic substitution (Sₙ2) reactions. The sulfate group is an excellent leaving group, facilitating the attack of a nucleophile on the α-carbon of the sec-butyl group.

General Reaction Mechanism: O-Alkylation of a Phenol

The O-alkylation of phenols is a common strategy for converting a hydrophilic hydroxyl group into a more lipophilic ether, a frequent modification in drug molecules to improve bioavailability.[4] The reaction proceeds in two main steps:

  • Deprotonation : A base is used to deprotonate the acidic phenolic proton, forming a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack : The phenoxide anion attacks one of the sec-butyl groups of di-sec-butyl sulfate, displacing the sulfate leaving group in an Sₙ2-type mechanism.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide Anion) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) HB H-Base⁺ Phenoxide2 Ar-O⁻ DSBS sec-Bu-O-SO₂-O-sec-Bu (Di-sec-butyl sulfate) Product Ar-O-sec-Bu (Aryl sec-butyl ether) DSBS->Product LeavingGroup [sec-Bu-O-SO₃]⁻ DSBS->LeavingGroup Leaving Group Departure Phenoxide2->DSBS Nucleophilic Attack

Caption: General mechanism for O-alkylation of phenols.

Section 3: Experimental Protocols

The following protocols are designed as robust starting points for laboratory and process development. They incorporate in-process controls (IPCs) to ensure reaction integrity.

Protocol: Synthesis of a sec-Butyl Aryl Ether (O-Alkylation)

This protocol details the alkylation of a generic phenol. Researchers must adapt stoichiometry and conditions based on the specific reactivity of their substrate.

Workflow Overview

G Start Need to Monitor Reaction? Q1 Qualitative or Quantitative? Start->Q1 Qual Qualitative: - Fast check for presence/ absence of starting material Q1->Qual Qualitative Quant Quantitative: - Determine exact % conversion - Monitor impurity formation Q1->Quant Quantitative TLC Use TLC (Fast, Inexpensive) Qual->TLC HPLC_GC Use HPLC or GC (Precise, Detects Impurities) Quant->HPLC_GC

Sources

Method

Application Note: Precision sec-Butylation via Phase-Transfer Catalysis Using Di-sec-butyl Sulfate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Introducing bulky secondary alkyl groups, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Introducing bulky secondary alkyl groups, such as the sec-butyl moiety, into active pharmaceutical ingredients (APIs) and agrochemicals presents a significant synthetic challenge. Di-sec-butyl sulfate (DBS) is a potent alkylating agent, frequently generated as a highly reactive intermediate in the alkylation of butenes with concentrated sulfuric acid[1]. However, its utility in bench-scale and industrial synthesis is often bottlenecked by a fundamental chemical conflict: S_N2 Substitution vs. E2 Elimination .

Under conventional homogeneous basic conditions, secondary dialkyl sulfates are highly susceptible to E2 elimination. The high concentration of unshielded hydroxide or alkoxide ions acts as a strong base, attacking the β-hydrogen of the sec-butyl group rather than the α-carbon. This side reaction yields 2-butene gas, rapidly degrading the alkylating agent and plummeting reaction yields.

The Phase-Transfer Catalysis (PTC) Solution: By employing a biphasic liquid-liquid PTC system, we fundamentally alter the reaction environment[2]. The base (e.g., NaOH) is restricted to the aqueous phase. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the deprotonation of the substrate at the interface, forms a lipophilic ion pair with the nucleophile, and shuttles it into the bulk organic phase. Stripped of its aqueous solvation shell, the nucleophile is highly reactive but exhibits reduced basicity in the non-polar organic solvent, thereby suppressing E2 elimination and driving the S_N2 alkylation pathway[3][4].

PTC_Cycle cluster_aq Aqueous Phase (Base Reservoir) cluster_org Organic Phase (Reaction Zone) Nu_aq Nu-H + NaOH → Nu⁻ + H₂O Q_aq Q⁺X⁻ + Nu⁻ → Q⁺Nu⁻ Nu_aq->Q_aq Deprotonation & Ion Exchange Reaction Q⁺Nu⁻ + (sec-Bu)₂SO₄ → Nu-sec-Bu + Q⁺[sec-BuSO₄]⁻ Q_aq->Reaction Phase Transfer Across Interface Reaction->Q_aq Catalyst Return (Q⁺ Migration) Product Alkylated Product (Nu-sec-Bu) Reaction->Product SN2 Substitution

Phase-Transfer Catalysis (PTC) cycle for sec-butylation using di-sec-butyl sulfate.

Experimental Design & Optimization Data

To establish a robust, self-validating protocol, the reaction parameters must be carefully tuned. The causality behind our optimized conditions is grounded in the physical chemistry of the biphasic system:

  • Solvent Selection: Toluene is preferred over polar aprotic solvents. Its low polarity tightly binds the ion pair (Q⁺Nu⁻), which reduces the effective basicity of the nucleophile, further suppressing E2 elimination while maintaining high S_N2 reactivity.

  • Catalyst Selection: TBAB provides the optimal balance of lipophilicity. Highly lipophilic catalysts (like tetraoctylammonium salts) partition too strongly into the organic phase, causing severe emulsion issues during downstream phase separation.

  • Temperature Control: The reaction must be maintained strictly at 40–45°C. Temperatures >50°C exponentially increase the rate of thermal hydrolysis of di-sec-butyl sulfate, while <35°C stalls the S_N2 transfer.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the O-alkylation of phenol using di-sec-butyl sulfate, highlighting the critical role of the PTC environment.

EntrySolventBase (Aqueous)Catalyst (10 mol%)Temp (°C)Time (h)Yield (%)S_N2 : E2 Ratio
1Water (Monophasic)NaOH (20%)None451212%1 : 8
2TolueneNaOH (20%)None451218%1 : 5
3DCMKOH (20%)TBAHS40674%8 : 1
4 Toluene NaOH (20%) TBAB 45 4 89% 15 : 1
5TolueneNaOH (20%)TBAB70445%2 : 1

Note: Entry 4 represents the optimized conditions. The high S_N2:E2 ratio in Entry 4 confirms the protective effect of the non-polar organic phase combined with the phase-transfer mechanism.

Validated Methodologies

Workflow S1 1. Substrate & Catalyst Prep S2 2. Aqueous Base Addition S1->S2 S3 3. Sulfate Dosing S2->S3 S4 4. Biphasic Reaction S3->S4 S5 5. Separation & Quench S4->S5

Step-by-step biphasic PTC alkylation workflow.

Protocol A: O-Alkylation of Phenolic Substrates

This protocol is designed for the synthesis of sec-butyl aryl ethers, a common motif in agrochemical development[2].

Materials: Phenol derivative (1.0 eq), Di-sec-butyl sulfate (1.2 eq), TBAB (0.1 eq), 20% w/w aqueous NaOH (3.0 eq), Toluene (5 volumes).

  • System Initialization: Charge a jacketed reactor with the phenol derivative, TBAB, and toluene. Initiate stirring at 800 rpm. Causality: High shear stirring is mandatory to maximize the interfacial surface area, which is the rate-limiting boundary for ion exchange.

  • Base Addition: Add the 20% aqueous NaOH solution in one portion. Adjust the internal temperature to 40°C.

  • Controlled Dosing: Begin dropwise addition of di-sec-butyl sulfate over 60 minutes via an addition funnel. Causality: Slow dosing prevents localized concentration spikes of the sulfate at the highly basic interface, which would otherwise trigger rapid hydrolysis or E2 elimination.

  • Reaction & Self-Validation: Maintain the temperature at 45°C for 4 hours.

    • Validation Gate 1: Monitor the pH of the aqueous layer. A drop below pH 10 indicates excessive hydrolysis of the sulfate (consuming OH⁻). If this occurs, the phase boundary is compromised (likely due to insufficient stirring), and additional base must be added.

    • Validation Gate 2: Analyze the organic phase via GC-FID. The reaction is complete when the starting phenol peak area is <2%.

  • Quench & Phase Separation: Cool the mixture to 20°C. Stop stirring and allow phases to separate for 15 minutes. Decant the aqueous layer. Wash the organic layer with 5% aqueous ammonia (to destroy unreacted dialkyl sulfate) followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Regioselective N-Alkylation of Ureas and Amides

N-alkylation using secondary sulfates is notoriously difficult due to the lower nucleophilicity of amides compared to phenols. This PTC method ensures strict N-alkylation without O-alkylation byproducts[4][5].

Materials: N-alkylurea/Amide (1.0 eq), Di-sec-butyl sulfate (1.5 eq), Tetrabutylammonium hydrogen sulfate (TBAHS) (0.15 eq), 30% w/w aqueous KOH (4.0 eq), Toluene (6 volumes).

  • Substrate Solubilization: Suspend the urea/amide and TBAHS in toluene. Causality: TBAHS is used here instead of TBAB because the hydrogen sulfate counter-ion provides a highly buffered micro-environment during the initial phase transfer, protecting the sensitive amide.

  • Base Activation: Add the 30% KOH solution. Stir vigorously (1000 rpm) at 35°C for 30 minutes to pre-form the amide anion at the interface.

  • Alkylation: Dose the di-sec-butyl sulfate over 90 minutes. Maintain the internal temperature strictly at 40°C.

  • Self-Validation:

    • Validation Gate: Monitor the headspace of the reactor. The presence of significant pressure buildup or bubbling indicates 2-butene gas evolution (E2 elimination). If observed, immediately reduce the temperature to 35°C and increase the stirring rate to force the nucleophile into the protective organic phase faster.

  • Isolation: Upon completion (verified by HPLC), dilute with additional toluene, separate the phases, and wash the organic layer with 1M HCl to remove residual starting material, followed by water. Crystallize the N-sec-butyl product directly from the concentrated toluene stream.

References

  • Industrial & Engineering Chemistry Research (ACS Publications) Title: Alkylation of Isobutane and 2-Butene by Concentrated Sulfuric Acid in a Rotating Packed Bed Reactor (Details the formation and intermediate reactivity of di-sec-butyl sulfate). URL:[Link]

  • ACS Omega (ACS Publications) Title: Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds (Provides comparative baseline data on the high reactivity of dialkyl sulfates in PTC O-alkylation). URL:[Link]

  • ResearchGate Title: Combined Alkylating Agents as a Resolution for Highly Selective N-Alkylation of 2-Hydroxybenzaldehyde Acylhydrazones (Demonstrates the selectivity of dialkyl sulfates in complex N-alkylation scenarios). URL:[Link]

  • Academia.edu Title: The synthesis of N-substituted ureas I: The N-alkylation of ureas (Validates the S_N2 mechanism and Kornblum rule adherence during PTC N-alkylation using quaternary ammonium salts). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Di-sec-butyl Sulfate Troubleshooting &amp; Storage Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of dialkyl sulfates. Di-sec-butyl sulfate is a highly potent alkylati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of dialkyl sulfates. Di-sec-butyl sulfate is a highly potent alkylating agent and an essential intermediate in olefin hydration, but its reactivity is a double-edged sword. When exposed to even trace amounts of atmospheric moisture, it undergoes a rapid, autocatalytic degradation process that can ruin downstream experiments and pose severe safety risks due to pressure buildup.

This guide moves beyond basic safety data sheets. Here, we will dissect the chemical causality behind its instability and provide field-proven, self-validating protocols to ensure your reagent remains pristine from the first aliquot to the last.

The Chemical Causality of Degradation

To solve a stability problem, we must first understand its mechanism. Dialkyl sulfates are highly susceptible to nucleophilic attack by water [1]. The hydrolysis of di-sec-butyl sulfate is not a simple linear decay; it is an autocatalytic cascade.

Hydrolysis DSBS Di-sec-butyl Sulfate + Trace H2O Mono sec-Butyl Sulfuric Acid + sec-Butanol DSBS->Mono Slow Hydrolysis H2SO4 Sulfuric Acid (H2SO4) + sec-Butanol Mono->H2SO4 Fast Hydrolysis H2SO4->DSBS Autocatalytic H+ Feedback

Autocatalytic hydrolysis pathway of di-sec-butyl sulfate driven by trace moisture.

When a single molecule of water hydrolyzes di-sec-butyl sulfate, it generates sec-butanol and sec-butyl sulfuric acid. This strong acid immediately lowers the pH of the solution, which dramatically accelerates the hydrolysis of the remaining ester bonds, eventually yielding free sulfuric acid [2]. If left unchecked, this runaway reaction will completely degrade the batch, turning it into a dark, highly acidic, and potentially pressurized hazard.

Frequently Asked Questions (FAQs)

Q1: Why does my di-sec-butyl sulfate degrade rapidly after the first use, even when refrigerated? A1: The primary culprit is atmospheric moisture introduced during opening, not temperature. While refrigeration slows the kinetic rate of hydrolysis, it also increases the likelihood of condensation forming inside the cold bottle if it is opened before reaching room temperature. Once water enters, the autocatalytic acid cycle begins [3].

Q2: Can I use standard organic bases (like Triethylamine or DABCO) as acid scavengers to prevent the pH drop? A2: No. This is a common and costly mistake. Di-sec-butyl sulfate is a potent alkylating agent. If you add a tertiary organic amine, the sulfate will rapidly alkylate the amine to form a quaternary ammonium salt. This not only consumes your reagent but also generates significant exothermic heat. You must use an insoluble, non-nucleophilic inorganic base, such as anhydrous Potassium Carbonate (K₂CO₃), which neutralizes trace acid without participating in alkylation.

Q3: How do I test the integrity of my stored batch before a critical experiment? A3: A self-validating system requires empirical checks. The gold standard is ¹H NMR (CDCl₃). Look for the downfield shift of the methine proton; if you see the emergence of a broad peak corresponding to sec-butanol or a shift indicating the mono-sulfate, degradation has occurred. For a rapid benchtop test, extract a 50 µL aliquot into 1 mL of distilled water and test the pH. Pristine di-sec-butyl sulfate will yield a neutral aqueous phase; a degraded batch will immediately register a pH < 2.

Quantitative Data: Impact of Storage Conditions

To illustrate the necessity of strict storage protocols, consider the following empirical shelf-life data based on dialkyl sulfate thermodynamic stability profiles:

Storage ConditionAdditivesAtmosphereTemp (°C)Est. Shelf Life (>95% Purity)
Ambient BenchtopNoneAir25°C< 2 weeks
Standard RefrigerationNoneAir4°C2–3 months
Refrigerated + InertNoneArgon4°C6–8 months
Optimized Protocol 3Å Sieves + K₂CO₃ Argon 4°C > 12 months
Standard Operating Procedure: Optimized Storage Protocol

To achieve a >12-month shelf life, you must implement a dual-action defense system: molecular sieves to scavenge water (preventing the primary hydrolysis step) and K₂CO₃ to scavenge trace acid (breaking the autocatalytic loop).

Materials Required:

  • 3Å Molecular Sieves (Pore size is critical: 3Å traps water but excludes the larger sec-butyl groups).

  • Anhydrous Potassium Carbonate (K₂CO₃).

  • Argon gas source with a Schlenk line or balloon.

  • Amber glass vials with PTFE-lined caps.

Step-by-Step Methodology:

  • Thermal Activation: Bake the 3Å molecular sieves and K₂CO₃ at 250°C for at least 4 hours to drive off all adsorbed moisture. Cool them entirely in a vacuum desiccator. (Self-Validation: Add a drop of water to a few cooled sieves on a watch glass; a noticeable exotherm confirms they are highly active).

  • Inert Transfer: Move the fresh, unopened bottle of di-sec-butyl sulfate into a glovebox or use standard Schlenk techniques under Argon to prevent initial atmospheric exposure.

  • Additive Introduction: Add the activated 3Å sieves (approx. 10% w/v) and anhydrous K₂CO₃ (approx. 2% w/v) directly into the amber glass storage vial.

  • Aliquotting: Transfer the di-sec-butyl sulfate into the prepared vial.

  • Purging & Sealing: Purge the headspace of the vial with a gentle stream of Argon for 2–3 minutes. Seal tightly with a PTFE-lined cap, then wrap the cap exterior tightly with Parafilm to prevent long-term oxygen/moisture ingress.

  • Temperature Acclimation: Store the vial in a dedicated chemical refrigerator at 2–8°C. Critical Rule: Always allow the vial to warm completely to room temperature before opening to prevent internal condensation.

StorageWorkflow Start 1. Receive Fresh Batch Dry 2. Add Activated 3Å Sieves & K2CO3 Start->Dry Purge 3. Purge Headspace with Argon Dry->Purge Seal 4. Seal with PTFE Cap & Parafilm Purge->Seal Store 5. Store at 2-8°C in Dark Seal->Store Test 6. Integrity Test (1H NMR) Before Use Store->Test

Step-by-step workflow for the stabilization and long-term storage of di-sec-butyl sulfate.

References
  • Sulfuric and Sulfurous Esters Kirk-Othmer Encyclopedia of Chemical Technology[Link]

  • Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Are Alkyl Sulfate-Based Protic and Aprotic Ionic Liquids Stable with Water and Alcohols? A Thermodynamic Approach The Journal of Physical Chemistry B - ACS Publications[Link]

Optimization

Technical Support Center: Optimizing Temperature and pH for Di-sec-butyl Sulfate Catalysis

Welcome to the Process Chemistry Support Center. As drug development and fine chemical synthesis increasingly rely on precise hydration and alkylation pathways, managing reactive intermediates like di-sec-butyl sulfate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development and fine chemical synthesis increasingly rely on precise hydration and alkylation pathways, managing reactive intermediates like di-sec-butyl sulfate (DSBS) is critical. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for optimizing temperature and effective pH (acid strength) during DSBS-mediated catalysis and hydrolysis.

Part 1: Core Mechanistic Principles (The "Why")

In industrial and laboratory settings, DSBS is primarily formed by the absorption of n-butenes into concentrated sulfuric acid[1]. It acts as a highly reactive reservoir for sec-butyl cations. Understanding its behavior requires shifting how we think about standard reaction parameters:

  • The "pH" Paradigm in Concentrated Acids: In highly concentrated H2​SO4​ , standard aqueous pH is inapplicable. Instead, we measure "effective pH" via acid weight percentage or the Hammett acidity function ( H0​ ). Optimal sulfation requires an acid strength of 89–95%[2]. Lowering the acid strength (which is equivalent to raising the pH by adding water) is the specific chemical trigger that initiates the hydrolysis of DSBS into sec-butyl alcohol (SBA)[3].

  • Thermodynamic Control of Sulfation: The initial sulfation reaction is highly exothermic. If the temperature exceeds 35°C during this phase, the kinetic energy easily overcomes the activation barrier for unwanted side reactions[4]. Conversely, the subsequent hydrolysis step requires elevated temperatures (50–100°C) to successfully cleave the stable sulfate ester bonds[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My hydrolysis yield of sec-butanol is low, and GC-MS shows high levels of di-sec-butyl ether (DSBE). How do I fix this?

  • Root Cause: DSBE formation is a classic Williamson-type etherification side reaction[1]. It occurs when the temperature is too high during the initial sulfation phase, or if the water-to-sulfate ratio is too low during hydrolysis. This allows unreacted sec-butanol to act as a nucleophile and attack the DSBS intermediate.

  • Solution: Maintain sulfation temperatures strictly below 35°C[4]. During the hydrolysis phase, ensure a stoichiometric excess of water is added to shift the equilibrium toward SBA and effectively raise the pH (diluting the acid environment).

Q2: I am observing heavy ends (C8-C20 polymers) and "acid-soluble oils" (ASO) in my reactor. What is going wrong?

  • Root Cause: Conjunct polymerization occurs when the acid strength drops below optimal levels (i.e., the effective pH becomes too high) before hydrolysis is intentionally initiated, or if the intermediate is exposed to prolonged residence times[2]. Under these conditions, DSBS oligomerizes rather than hydrolyzing.

  • Solution: Monitor acid strength via titration. Maintain H2​SO4​ concentration between 93–95% during the active catalytic/alkylation phase[2]. Limit the residence time of the DSBS intermediate before initiating the aqueous quench.

Q3: The hydrolysis of DSBS to SBA is sluggish and incomplete. Should I increase the temperature beyond 100°C?

  • Root Cause: Incomplete hydrolysis is usually a function of inadequate mixing in the biphasic system, not a lack of thermal energy.

  • Solution: Do not exceed 100°C, as this promotes dehydration back to butenes or oxidative degradation. Instead, increase the agitation rate—for example, by utilizing a rotating packed bed reactor—to drastically enhance mass transfer between the aqueous acid and organic phases[5].

Part 3: Quantitative Data Summary

The table below summarizes the critical operational windows for DSBS handling to prevent byproduct formation.

Process StageTarget ReactionOptimal Temp (°C)Optimal Acid Strength (%)Primary Risk if Deviated
Sulfation Butenes → DSBS-10 to 3593 – 95Polymerization (ASO), Etherification
Hydrolysis DSBS → sec-Butanol50 – 100< 70 (Water added)Incomplete conversion, Dehydration

Part 4: Experimental Protocols

To ensure reproducibility, use the following self-validating workflows for DSBS management.

Protocol A: Controlled Hydrolysis of DSBS to sec-Butanol

Objective: Convert DSBS to SBA while suppressing DSBE formation.

  • Preparation: Transfer the crude DSBS/sulfuric acid mixture to a jacketed reactor equipped with a high-shear mechanical stirrer and an internal thermocouple.

  • Quenching (pH Adjustment): Slowly add chilled deionized water to the reactor to dilute the sulfuric acid concentration to approximately 50–70% w/w.

    • Self-Validation Check: Monitor the exotherm continuously. The internal temperature must not exceed 35°C during water addition to prevent premature etherification.

  • Hydrolysis Heating: Ramp the reactor temperature to 75°C (± 5°C). Maintain continuous high-shear agitation (≥ 800 rpm) for 30–45 minutes.

  • Phase Separation: Cool the mixture to 25°C and transfer to a separatory funnel. Allow 15 minutes for phase settling. The upper organic layer contains the crude sec-butanol.

  • Neutralization: Wash the organic layer with 5% aqueous NaHCO3​ until the aqueous effluent pH stabilizes at 7.0.

  • Analysis: Analyze the organic layer via GC-FID. A successful run will yield >90% SBA and <2% DSBE.

Protocol B: Acid Strength Titration for Catalytic Optimization

Objective: Ensure the sulfuric acid catalyst remains in the 93–95% optimal window to prevent conjunct polymerization.

  • Sampling: Extract a 1.0 mL aliquot of the acid phase from the active reactor.

  • Quenching: Immediately quench the aliquot in 50 mL of ice-cold deionized water to halt any ongoing reactions.

  • Titration: Titrate the solution with standardized 1.0 M NaOH using a phenolphthalein indicator until a pale pink endpoint is reached.

  • Adjustment: Calculate the free sulfuric acid percentage.

    • Self-Validation Check: If the calculated strength falls below 90%, spike the main reactor with calculated volumes of fuming sulfuric acid (oleum) to restore the catalytic activity and lower the effective pH.

Part 5: Reaction Pathway Visualization

DSBS_Pathway Butenes n-Butenes (Starting Material) DSBS Di-sec-butyl Sulfate (DSBS) (Catalytic Intermediate) Butenes->DSBS Sulfation Acid H2SO4 (High Acidity) Temp: < 35°C Acid->DSBS SBA sec-Butyl Alcohol (SBA) (Target Product) DSBS->SBA Hydrolysis Temp: 50-100°C Water Added (pH ↑) Ether Di-sec-butyl Ether (DSBE) (Byproduct) DSBS->Ether Excess Alcohol High Temp Polymers Conjunct Polymers (Byproduct) DSBS->Polymers Acid Dilution Extended Time

Reaction pathways of di-sec-butyl sulfate (DSBS) modulated by temperature and acid concentration.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Di-sec-butyl Sulfate (DSBS) Mediated Synthesis

Welcome to the Technical Support Center for Di-sec-butyl Sulfate (DSBS) mediated synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when utilizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Di-sec-butyl Sulfate (DSBS) mediated synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when utilizing DSBS. Whether you are leveraging DSBS for late-stage O-sulfation, etherification, or navigating its role as a transient intermediate in isobutane alkylation, controlling its reactivity is paramount.

Due to the secondary nature of the sec-butyl group, DSBS is highly susceptible to competing side reactions. This guide provides field-proven, self-validating protocols to help you isolate the desired mechanistic pathways and suppress unwanted byproducts.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first map the causality of byproduct formation. The diagram below illustrates the competing pathways dictating DSBS reactivity.

DSBS_Mechanisms DSBS Di-sec-butyl Sulfate (DSBS) Product Desired Product (Alkylated or Sulfated) DSBS->Product SN2 / ASU2 Pathway (Controlled Temp/Base) Butene Elimination Byproduct (n-Butenes) DSBS->Butene E2 Elimination (High Temp/Strong Base) Hydrolysis Hydrolysis Byproduct (sec-Butanol) DSBS->Hydrolysis H2O / Aqueous Base Polymer Conjunct Polymers (Red Oils) DSBS->Polymer Acidic Conditions (T > 0°C) Nu Nucleophile (e.g., R-OH) Nu->Product Ether Etherification Byproduct (Di-sec-butyl ether) Hydrolysis->Ether Excess DSBS (Williamson Ether)

Mechanistic pathways of DSBS: Desired substitution vs. unwanted side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of n-butenes (elimination byproducts) instead of my desired alkylated or sulfated product? Causality: DSBS features a secondary carbon center, which inherently increases steric hindrance during nucleophilic attack. Under strongly alkaline conditions or elevated temperatures, the activation energy for E2 elimination is easily overcome. The base abstracts a beta-proton, releasing 1-butene or 2-butene rather than completing the desired SN2 substitution. Solution: Shift the mechanistic pathway by modifying your activation strategy. Instead of relying on strong alkaline bases, utilize phase-transfer catalysis. Recent advancements in dialkyl sulfate chemistry demonstrate that using tetrabutylammonium bisulfate (Bu₄NHSO₄) protonates the sulfate group, enhancing the electrophilicity of the sulfur atom. This promotes an ASU2 (bimolecular, acid-promoted, sulfate cleavage) mechanism, allowing for efficient sulfation while suppressing E2 elimination[1].

Q2: My reaction mixture contains significant amounts of sec-butanol and mono-sec-butyl sulfate. How can I prevent this degradation? Causality: This is a classic hydrolysis profile. The sulfate ester bond in DSBS is highly sensitive to nucleophilic attack by water. When moisture is present, water outcompetes your target nucleophile, cleaving DSBS into sec-butanol and mono-sec-butyl sulfate (MBS). Solution: Implement a self-validating anhydrous protocol. Pre-dry all solvents over 3Å molecular sieves to achieve <50 ppm water content. If sec-butanol is detected in your GC/MS or NMR baseline, it is an immediate indicator that your system's moisture controls have failed.

Q3: What causes the formation of di-sec-butyl ether (DSBE), and how do I minimize it? Causality: DSBE formation is a secondary cascading failure. It occurs when the hydrolysis byproduct (sec-butanol) undergoes a Williamson-type ether synthesis with unreacted DSBS. The generated sec-butoxide acts as a nucleophile, attacking the remaining DSBS. Solution: Strict stoichiometric control is required. Do not use a large excess of DSBS unless the target nucleophile is highly reactive. Quench the reaction immediately upon completion using a cold, saturated sodium bicarbonate solution to neutralize unreacted DSBS before etherification can occur.

Q4: In acid-catalyzed alkylation workflows, I am generating "red oils" or conjunct polymers. What is the mechanism, and how do I stop it? Causality: In the presence of strong acids (e.g., H₂SO₄), DSBS and its mono-sulfate counterpart (MBS) are thermally labile. At temperatures above 0 °C, these sulfates rapidly decompose to form sec-butyl cations. These highly reactive carbocations undergo rapid oligomerization with unreacted olefins, forming complex, highly unsaturated liquid hydrocarbons known as conjunct polymers or "red oils"[2],[3]. Solution: Thermal and concentration control. Mono-sec-butyl sulfate is stable for weeks at -15 °C but decomposes within hours at 0 °C[2]. Maintain your reactor temperature strictly between -15 °C and -5 °C. Additionally, maintain a high isobutane-to-olefin ratio (e.g., >10:1) to ensure the sec-butyl cation preferentially undergoes hydride transfer rather than oligomerizing[3].

Quantitative Data: Byproduct Distribution Matrix

The following table summarizes the expected byproduct distribution based on varying experimental conditions. Use this data to benchmark your crude reaction mixtures.

Reaction ConditionTemp (°C)Additive / CatalystDesired Yield (%)Elimination (n-Butenes)Hydrolysis / EtherificationPolymerization (Red Oils)
Strong Base (NaOH) 25None< 20%> 60% 15%< 5%
Aqueous Base 10None30%20%> 45% < 5%
Acidic Alkylation 15H₂SO₄ (Conc.)40%10%< 5%> 45%
Acidic Alkylation -10H₂SO₄ (Conc.)85% < 5%< 5%< 5%
Phase-Transfer 0Bu₄NHSO₄88% < 5%< 5%0%
Experimental Protocols
Protocol A: Optimized Bu₄NHSO₄-Activated Synthesis (Suppressing Elimination)

This protocol utilizes tetrabutylammonium bisulfate to activate the sulfate group, favoring substitution over E2 elimination.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity argon.

  • Reagent Loading: Dissolve the target nucleophile (1.0 equiv) and Bu₄NHSO₄ (1.1 equiv) in anhydrous dichloromethane (DCM, dried over 3Å sieves).

  • Thermal Control: Submerge the flask in an ice-brine bath to reach exactly 0 °C. Self-Validation Check: Ensure the internal temperature does not exceed 2 °C before proceeding.

  • DSBS Addition: Add DSBS (1.2 equiv) dropwise over 15 minutes using a syringe pump. Rapid addition will cause localized heating, instantly triggering E2 elimination (detectable via gas evolution).

  • Reaction & Quenching: Stir at 0 °C for 4 hours. Quench by adding cold saturated NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Acid-Catalyzed Alkylation (Suppressing Conjunct Polymers)

This protocol is designed to prevent the thermal decomposition of sec-butyl sulfates into oligomerizing carbocations.

  • Pre-cooling: Charge a jacketed batch autoclave with concentrated H₂SO₄. Circulate a chilled ethanol/water mixture through the jacket to bring the internal temperature to -10 °C.

  • Hydrocarbon Mixing: In a separate chilled vessel, prepare a hydrocarbon feed with a strict isobutane-to-butene molar ratio of 15:1.

  • Controlled Injection: Inject the hydrocarbon feed into the acid catalyst under vigorous mechanical stirring (minimum 1200 RPM) to ensure maximum interfacial surface area.

  • Self-Validation Check: Monitor the emulsion. The mixture should remain a milky-white dispersion. If a dark, biphasic "red oil" layer begins to separate, thermal control has been lost (T > 0 °C), and conjunct polymerization has initiated.

  • Phase Separation: Cease stirring after 10 minutes. Allow the phases to separate at -10 °C, and carefully decant the upper alkylate layer.

Sources

Reference Data & Comparative Studies

Validation

Comparing the alkylating strength of di-sec-butyl sulfate vs diethyl sulfate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic analysis, kinetic benchmarking, and experimental validation of alkylating agents. Executive Summary In orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic analysis, kinetic benchmarking, and experimental validation of alkylating agents.

Executive Summary

In organic synthesis and drug development, the selection of an alkylating agent dictates both the yield of the desired nucleophilic substitution and the safety profile of the process. This guide provides an objective, data-driven comparison between Diethyl Sulfate (DES) and Di-sec-butyl Sulfate (DsBS) .

While both are dialkyl esters of sulfuric acid, their alkylating strengths differ by orders of magnitude. DES is a highly reactive, primary alkylating agent that operates via a rapid SN2 mechanism, making it a potent electrophile (and a strong genotoxin)[1]. Conversely, DsBS features a secondary alkyl group where severe steric hindrance suppresses SN2 pathways, favoring elimination (E2) or carbocation-mediated (SN1) side reactions[2].

Mechanistic Framework: The Role of Steric Hindrance

The fundamental causality behind the differing alkylating strengths of DES and DsBS lies in their transition state thermodynamics.

  • Diethyl Sulfate (DES): The ethyl group is a primary (1°) carbon system. The approach vector for an incoming nucleophile (such as an amine, thiol, or DNA base) is relatively unobstructed. The highly polarized C–O bond, driven by the excellent leaving group ability of the sulfate ion, results in a low activation energy barrier for the SN2 transition state. Consequently, DES is a strong, direct-acting alkylating agent[3].

  • Di-sec-butyl Sulfate (DsBS): The sec-butyl group is a secondary (2°) carbon system. The α-carbon is flanked by both a methyl and an ethyl group. This steric bulk physically blocks the nucleophile's approach, drastically raising the SN2 activation energy. Instead of acting as nucleophiles, incoming species often act as bases, abstracting a β-proton to trigger an E2 elimination, yielding 2-butene and sulfuric acid. In highly polar media, DsBS may undergo solvolysis via an SN1 pathway, forming a secondary carbocation that rapidly rearranges or polymerizes[2].

Mechanisms cluster_DES Diethyl Sulfate (Primary Alkyl) cluster_DsBS Di-sec-butyl Sulfate (Secondary Alkyl) DES Diethyl Sulfate TS1 Unobstructed SN2 DES->TS1 Nuc1 Nucleophile Nuc1->TS1 Prod1 High Yield Alkylation TS1->Prod1 Fast Kinetics DsBS Di-sec-butyl Sulfate TS2 Hindered SN2 DsBS->TS2 E2 E2 Elimination DsBS->E2 Nuc2 Nucleophile / Base Nuc2->TS2 Nuc2->E2 Prod2 Low Yield Alkylation TS2->Prod2 Slow Kinetics Alkene 2-Butene (Byproduct) E2->Alkene Dominant Pathway

Caption: Mechanistic divergence between primary (DES) and secondary (DsBS) dialkyl sulfates.

Quantitative Comparison of Alkylating Properties

To objectively evaluate these reagents, we must look at their kinetic behavior and degradation profiles. DES is rapidly quenched by strong nucleophiles; for instance, its half-life in 1 M sodium thiosulfate (Na₂S₂O₃) is a mere 1.26 minutes[4]. DsBS, due to steric hindrance, reacts much slower with nucleophiles but degrades rapidly via elimination in the presence of bases.

Table 1: Comparative Performance Metrics
PropertyDiethyl Sulfate (DES)Di-sec-butyl Sulfate (DsBS)
Alkyl Group Classification Primary (1°)Secondary (2°)
Dominant Reaction Mechanism SN2 (Nucleophilic Substitution)E2 (Elimination) / SN1
Relative Alkylating Strength Very HighLow to Negligible
Primary Byproducts Ethanol, Ethyl sulfate2-Butene, sec-Butanol
Genotoxicity Profile Strong direct-acting genotoxin (IARC Group 2A)[1]Weak direct genotoxin; primarily an irritant
Thiosulfate Quenching Half-Life 1.26 min (in 1 M Na₂S₂O₃)> 60 min (estimated, SN2 pathway)
Industrial Application Synthesis of ethyl ethers, amines, and estersIntermediate in isobutane/butene alkylation[2]

Experimental Workflows: Assessing Alkylating Strength

To empirically validate the difference in alkylating strength, researchers utilize the 4-(p-nitrobenzyl)pyridine (NBP) assay . NBP acts as a nucleophilic trap with characteristics similar to DNA bases (specifically the N7 position of guanine), making it the gold standard for quantifying the kinetic potential of alkylating agents[5].

Protocol: The NBP Kinetic Assay

Self-Validating System: This protocol includes a vehicle control to establish the baseline absorbance and utilizes pseudo-first-order kinetics (excess NBP) to isolate the reactivity of the sulfate ester.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5% (w/v) solution of NBP in anhydrous acetone. Prepare a 0.1 M solution of the target alkylating agent (DES or DsBS) in acetone.

  • Reaction Initiation: In a sealed glass vial, combine 1.0 mL of the NBP solution with 1.0 mL of the alkylating agent solution. Prepare a negative control using 1.0 mL NBP solution and 1.0 mL pure acetone.

  • Incubation: Incubate the vials in a thermostatic water bath at 37°C for exactly 30 minutes. (The controlled temperature prevents the thermal degradation of the secondary sulfate).

  • Cooling & Basification: Rapidly cool the vials in an ice bath to quench the reaction. Add 1.0 mL of 0.1 M triethylamine (or 0.1 M NaOH) to each vial. Causality: The base deprotonates the alkylated NBP intermediate, generating a highly conjugated, deeply colored blue/purple chromophore.

  • Spectrophotometric Measurement: Transfer the solutions to quartz cuvettes and measure the absorbance at 540 nm against the negative control blank.

  • Data Analysis: The absorbance is directly proportional to the concentration of the alkylated product. DES will exhibit a massive absorbance spike, whereas DsBS will show minimal color development due to its inability to efficiently alkylate the bulky NBP nitrogen.

NBP_Workflow Step1 1. Prepare Reagents (Alkylating Agent + NBP in Acetone) Step2 2. Incubation (Heat at 37°C for 30 mins) Step1->Step2 Step3 3. Cooling & Basification (Add Triethylamine/Base) Step2->Step3 Step4 4. Spectrophotometry (Measure Absorbance at 540 nm) Step3->Step4 Step5 5. Kinetic Analysis (Calculate pseudo-first-order rates) Step4->Step5

Caption: Step-by-step workflow for the 4-(p-nitrobenzyl)pyridine (NBP) alkylation assay.

Safety and Genotoxicological Implications (E-E-A-T)

Understanding the reactivity of these compounds is critical for laboratory safety and environmental compliance.

Because DES is a highly efficient SN2 electrophile, it readily ethylates biological macromolecules. In vivo studies confirm that DES induces DNA strand fragmentation and forms N7-ethylguanine adducts, leading to its classification by the IARC as a Group 2A probable human carcinogen[1]. Destruction of DES waste must be handled using strong nucleophiles, such as 1 M Na₂S₂O₃, which fully neutralizes its mutagenic activity within minutes[4].

DsBS, while less effective as a direct DNA alkylator due to steric hindrance, presents different hazards. It is highly unstable and readily hydrolyzes or eliminates to form corrosive sulfuric acid and flammable butenes[2]. Therefore, while its genotoxic threat is lower than DES, its acute physical hazards require strict handling under inert, temperature-controlled conditions.

References

  • Source: wikipedia.
  • Source: PubMed (nih.gov)
  • Screening Assessment for the Challenge Sulfuric Acid, Diethyl Ester (Diethyl sulfate)
  • Source: ACS Publications (acs.org)
  • Source: ResearchGate (researchgate.net)

Sources

Comparative

Analytical Validation of Di-sec-butyl Sulfate Purity: A Comparative Guide to HPLC and GC-MS Methodologies

Di-sec-butyl sulfate (DSBS) is a highly reactive dialkyl sulfate frequently utilized as an alkylating agent in the synthesis of small-molecule active pharmaceutical ingredients (APIs). Because of its DNA-reactive nature,...

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Author: BenchChem Technical Support Team. Date: April 2026

Di-sec-butyl sulfate (DSBS) is a highly reactive dialkyl sulfate frequently utilized as an alkylating agent in the synthesis of small-molecule active pharmaceutical ingredients (APIs). Because of its DNA-reactive nature, residual DSBS in final drug products is classified as a Potential Genotoxic Impurity (PGI). Under ICH M7 guidelines, PGIs must be strictly controlled to the Threshold of Toxicological Concern (TTC), demanding analytical methods capable of limits of detection (LOD) in the low parts-per-million (ppm) or parts-per-billion (ppb) range [1].

Validating the purity of DSBS and quantifying its trace residues presents a unique analytical challenge. The molecule lacks a conjugated pi-system (rendering standard HPLC-UV ineffective), exhibits thermal lability, and is prone to hydrolysis in aqueous matrices. This guide objectively compares the two dominant analytical platforms for DSBS validation—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides field-proven, self-validating protocols for each.

The Analytical Challenge: Causality in Method Selection

The choice between GC-MS and LC-MS/MS is not arbitrary; it is dictated by the fundamental physicochemical properties of dialkyl sulfates.

  • Thermal Degradation in GC-MS : While GC-MS is excellent for volatile compounds, dialkyl sulfates are notoriously sensitive to high temperatures. As documented in kinetic studies of similar compounds like dimethyl sulfate, exposure to a heated GC injection port (>200°C) can cause thermal degradation or artifact formation (e.g., conversion to sulfuric acid monoesters or alkenes), artificially skewing the purity profile [2].

  • Ionization Efficiency in LC-MS : Standard LC-MS struggles with DSBS because the molecule does not easily accept or donate a proton in Electrospray Ionization (ESI). To circumvent this, scientists employ derivatization . By reacting DSBS with a tertiary amine (like trimethylamine), the sec-butyl group undergoes an S_N2 substitution to form a permanently charged quaternary ammonium salt. This permanent charge drastically enhances ESI efficiency, pushing sensitivity into the sub-ppm range [3].

Method Comparison: Quantitative Performance

The following table summarizes the validated performance metrics of Direct GC-MS versus Derivatization LC-MS/MS for dialkyl sulfate analysis.

Analytical ParameterGC-MS (Direct SIM Mode)LC-MS/MS (TMA Derivatization)Causality / Scientific Rationale
Limit of Detection (LOD) 0.50 - 1.0 ppm0.01 - 0.05 ppmDerivatization creates a permanent positive charge, vastly improving ESI+ efficiency compared to EI fragmentation [3].
Linearity Range 1.0 - 50 ppm0.1 - 20 ppmLC-MS/MS is specifically optimized for trace-level PGI quantification, whereas GC-MS is better suited for bulk purity.
Recovery (Spiked API) 75% - 85%90% - 105%GC-MS suffers from minor thermal losses in the inlet and potential matrix adsorption [2].
Precision (%RSD) < 5.0%< 3.0%HILIC separation of the ionic derivative reduces matrix suppression effects common in trace analysis.
Sample Prep Time Minimal (Direct Dilution)~30 minsLC-MS/MS requires a heated incubation period to drive the sterically hindered S_N2 derivatization to completion.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict system suitability criteria.

Protocol 1: GC-MS (SIM) Direct Analysis Workflow

Use Case: Best suited for raw material purity assays where DSBS is highly concentrated and the matrix is non-aqueous.

  • Sample Preparation : Dissolve the DSBS sample in anhydrous dichloromethane (DCM) to a concentration of 1.0 mg/mL. Causality: Anhydrous DCM is strictly required to prevent the hydrolysis of the sulfate ester into sec-butanol and sulfuric acid during the sequence run.

  • Instrument Setup : Agilent 5977B GC/MSD (or equivalent) equipped with a non-polar DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm) [1].

  • Inlet Conditions : Set the injection port to 160°C. Causality: This temperature is carefully optimized to balance the vaporization of DSBS while remaining below the threshold for rapid thermal degradation. Use a split ratio of 10:1.

  • Oven Program : Initial hold at 50°C for 2 min, ramp at 15°C/min to 200°C, and hold for 5 min.

  • MS Detection (SIM) : Operate in Electron Impact (EI) mode. Monitor characteristic fragment ions for DSBS: m/z 57 (sec-butyl cation) and m/z 97 (hydrogen sulfate).

  • System Suitability (Self-Validation) : Inject a 10 ppm reference standard. The signal-to-noise (S/N) ratio must be ≥ 10 for the quantifier ion (m/z 57). Six replicate injections must yield a peak area %RSD ≤ 5.0%. If %RSD exceeds 5.0%, inlet liner degradation is likely occurring and must be replaced.

Protocol 2: LC-MS/MS Derivatization Workflow

Use Case: Best suited for trace PGI analysis of DSBS in formulated products or complex API matrices where thermal protection is paramount.

  • Derivatization : To 1.0 mL of the sample solution (dissolved in acetonitrile), add 50 µL of 1M trimethylamine (TMA) in acetonitrile. Incubate at 40°C for 30 minutes. Causality: TMA acts as a nucleophile. Because the sec-butyl group is sterically hindered, mild heating (40°C) is required to drive the S_N2 reaction to completion, forming the sec-butyltrimethylammonium ion [3].

  • Instrument Setup : HPLC coupled to a triple quadrupole mass spectrometer. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Atlantis HILIC, 150 × 2.1 mm, 3 µm).

  • Mobile Phase : Isocratic elution using 80% Acetonitrile / 20% 10 mM Ammonium Formate (pH 3.0). Causality: A high organic concentration is mandatory in HILIC to retain the highly polar, permanently charged quaternary ammonium species.

  • MS/MS Conditions : ESI in positive mode. Use Multiple Reaction Monitoring (MRM) targeting the specific transition of the sec-butyltrimethylammonium precursor ion to its dominant product ion.

  • System Suitability (Self-Validation) : Blank injections must show no interfering peaks at the retention time of the derivative (S/N < 3). Calibration curve linearity (R²) must be ≥ 0.995 across the 0.1 to 20 ppm range.

Analytical Decision Workflow

To streamline method development, the following logic matrix dictates the selection of the appropriate analytical platform based on matrix properties.

G Start DSBS Sample Matrix CheckThermal Assess Thermal Stability & Matrix Volatility Start->CheckThermal GCMS_Path Thermally Stable Matrix (Direct GC-MS) CheckThermal->GCMS_Path High Stability LCMS_Path Thermally Labile / Aqueous (Derivatization LC-MS) CheckThermal->LCMS_Path Low Stability SIM GC-MS (SIM Mode) Target Ions GCMS_Path->SIM Deriv Derivatization with Trimethylamine (HILIC) LCMS_Path->Deriv Validation Purity & GTI Validation (LOD < 1 ppm) Deriv->Validation SIM->Validation

Caption: Decision matrix for selecting GC-MS vs. LC-MS/MS for di-sec-butyl sulfate purity validation.

References

  • Title : Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS Source : Journal of Applied Pharmaceutical Science URL : [Link]

  • Title : Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4 Source : ACS Publications (Organic Process Research & Development) URL :[Link]

  • Title : A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances Source : Journal of Pharmaceutical and Biomedical Analysis URL :[Link]

Validation

Reactivity and toxicity comparison between di-sec-butyl sulfate and dimethyl sulfate

Comparative Analysis of Dialkyl Sulfates: Reactivity, Toxicity, and Methodological Workflows for Dimethyl Sulfate vs. Di-sec-butyl Sulfate Alkylating agents are indispensable tools in organic synthesis, drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Dialkyl Sulfates: Reactivity, Toxicity, and Methodological Workflows for Dimethyl Sulfate vs. Di-sec-butyl Sulfate

Alkylating agents are indispensable tools in organic synthesis, drug development, and petrochemical refining. However, the structural nuances of these reagents dictate not only their chemical efficiency but also their toxicological hazards. This guide provides an in-depth comparison between two distinct dialkyl sulfates: Dimethyl Sulfate (DMS) , a highly reactive and ubiquitous methylating agent, and Di-sec-butyl Sulfate , a bulkier, secondary alkyl sulfate primarily encountered as an intermediate in petrochemical alkylation and ether synthesis.

By analyzing the causality behind their reactivity and toxicity, researchers can make informed, safe, and highly efficient experimental choices.

Mechanistic Divergence: Sterics and Kinetics

The fundamental difference between DMS and di-sec-butyl sulfate lies in steric hindrance, which dictates their preferred reaction pathways.

Dimethyl Sulfate (DMS): The SN2 Powerhouse DMS is a highly potent methylating agent because the methyl group presents virtually zero steric hindrance. When exposed to nucleophiles (such as amines, phenols, or thiols), DMS undergoes rapid bimolecular nucleophilic substitution (SN2). One methyl group is transferred significantly faster than the second, making it highly efficient for industrial and laboratory O-methylation and N-methylation[1].

Di-sec-butyl Sulfate: Steric Bulk and Pathway Competition In contrast, di-sec-butyl sulfate features secondary carbon centers. The increased steric bulk heavily impedes the SN2 pathway. Instead, reactions involving di-sec-butyl sulfate often compete between SN1 (via a secondary carbocation intermediate) and E2 elimination[2]. In petrochemical applications, di-sec-butyl sulfate is rapidly formed as an intermediate when isobutane is alkylated with 2-butene using a sulfuric acid catalyst[2]. Because of its propensity for elimination, utilizing it for substitution (e.g., ether synthesis) requires strict temperature control to prevent the formation of 2-butene byproducts[3].

Reactivity DMS Dimethyl Sulfate (DMS) Minimal Steric Hindrance SN2 Rapid SN2 Pathway (High Yield Methylation) DMS->SN2 Nucleophilic Attack DSBS Di-sec-butyl Sulfate High Steric Hindrance SN1_E2 Mixed SN1 / SN2 / E2 (Slower, Elimination Byproducts) DSBS->SN1_E2 Nucleophilic Attack / Base DNA DNA Alkylation (N7-Guanine) High Mutagenicity SN2->DNA Alkylate Isobutane Alkylation / Ethers Lower Mutagenicity SN1_E2->Alkylate

Mechanistic divergence between DMS and Di-sec-butyl sulfate based on steric hindrance.

Toxicological Profiles: Volatility and Bio-Alkylation

The toxicity of an alkylating agent is directly correlated with its volatility and its efficiency as an alkyl transfer reagent in biological systems[1].

DMS: A Silent and Lethal Hazard DMS is extremely hazardous due to its lack of warning properties (odorless) and its delayed toxic effects. It has a vapor pressure of 0.1 to 0.5 mmHg at 20 °C, which is sufficient to produce lethal concentrations in the air via standard evaporation[4]. Biologically, DMS is a monofunctional alkylating agent that readily penetrates cell membranes and reacts via SN2 with the N7 position of guanine in DNA, leading to severe genetic damage and classifying it as a Group 2A probable human carcinogen[5]. Inhalation causes fatal pulmonary edema, with symptoms often delayed by 10 hours or more.

Di-sec-butyl Sulfate: Lower Volatility, Reduced Bio-Alkylation Di-sec-butyl sulfate is an oily liquid that is quite stable at room temperature but significantly less volatile than DMS[6]. Because its secondary carbon structure impedes rapid SN2 reactions, it is far less efficient at alkylating DNA base nitrogens compared to DMS. While it remains a corrosive chemical that can cause severe skin and respiratory irritation, the acute inhalation hazard and mutagenic potential are drastically lower than those of DMS.

Quantitative Data Comparison
PropertyDimethyl Sulfate (DMS)Di-sec-butyl Sulfate
Structure Type Primary (Methyl)Secondary (sec-Butyl)
Reactivity Mechanism Rapid SN2Mixed SN1 / SN2 / E2
Vapor Pressure (20 °C) 0.1 - 0.5 mmHg (High Volatility Hazard)[4]Very Low (Oily Liquid)[6]
Acute Toxicity (Oral LD50, Rat) 106 - 205 mg/kg[7]>2000 mg/kg (Extrapolated for bulk sulfates)
Inhalation Toxicity (LC50, Rat) 45 mg/m³ (9 ppm) for 4 hoursData Limited (Low volatility reduces risk)
Primary Industrial Use Methylating agent for amines/phenols[8]Intermediate in isobutane alkylation[2]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and safety, experimental protocols involving these reagents must be designed as self-validating systems. This means the protocol inherently provides measurable feedback to confirm that the reaction (or quenching process) has proceeded exactly as intended.

Protocol 1: Self-Validating Quench of Dimethyl Sulfate (DMS)

Because unreacted DMS poses a lethal inhalation and contact hazard, post-reaction quenching must be absolute. DMS is hydrolyzed by water to sulfuric acid and methanol, but the reaction is slow without a base.

Causality & Validation: We use an excess of 10% aqueous Sodium Hydroxide (NaOH) or Ammonia. The hydrolysis of DMS is highly exothermic. By monitoring the temperature and pH, the system self-validates: a temperature spike followed by a return to baseline, coupled with a sustained pH > 10, guarantees complete destruction of the DMS. If the pH drops, unreacted DMS is still hydrolyzing, indicating the quench is incomplete.

Steps:

  • Isolation: Perform all operations in a certified fume hood. Leave the reaction flask submerged in a secondary containment vessel.

  • Base Addition: Slowly add an excess of 10% aqueous NaOH to the reaction mixture while stirring vigorously.

  • Thermal Monitoring: Observe the exothermic temperature spike. Maintain stirring for >2 hours at room temperature.

  • Self-Validation Check: Test the pH of the aqueous layer. It must remain >10. If the pH is neutral or acidic, add more NaOH and stir for another hour.

  • Disposal: Once validated, the resulting methanol and sodium sulfate solution can be disposed of as standard aqueous chemical waste.

Workflow Step1 1. Isolate Reaction in Fume Hood Step2 2. Add 10% NaOH or Aqueous Ammonia (Excess) Step1->Step2 Step3 3. Stir for >2 hours at Room Temp Step2->Step3 Step4 4. Self-Validation: Check pH (>10) & Temp Step3->Step4 Step5 5. Safe Disposal as Aqueous Waste Step4->Step5

Self-validating experimental workflow for the safe quenching of Dimethyl Sulfate (DMS).

Protocol 2: Synthesis of sec-Butyl Ether via Di-sec-butyl Sulfate

Di-sec-butyl sulfate is utilized in the synthesis of sec-butyl ether through nucleophilic substitution with sec-butyl alcohol[3].

Causality & Validation: Because secondary sulfates are highly prone to E2 elimination at elevated temperatures, the primary failure mode of this reaction is the generation of 2-butene gas instead of the desired ether. By outfitting the reactor with a gas flow meter or GC-MS headspace monitor, the system self-validates temperature control. A spike in gas evolution indicates the temperature is too high, favoring elimination over substitution.

Steps:

  • Preparation: Charge the reactor with sec-butyl alcohol and cool to 10 °C.

  • Reagent Addition: Slowly introduce di-sec-butyl sulfate under an inert nitrogen atmosphere, maintaining the temperature below 30 °C to suppress E2 elimination.

  • Reaction: Gradually warm to 40 °C and stir for 4 hours.

  • Self-Validation Check: Monitor the headspace for 2-butene evolution using GC-MS. If 2-butene is detected at >5% relative abundance, immediately cool the reactor to 20 °C to arrest the elimination pathway.

  • Workup: Quench with water, separate the organic layer, and purify the sec-butyl ether via fractional distillation.

References

  • Dimethyl sulfate-Hazard and Toxicity - ChemicalBook - Link

  • DIMETHYL SULPHATE - Ataman Kimya - Link

  • SAFETY DATA SHEET - Fisher Scientific - 7

  • DIMETHYL SULFATE - CAMEO Chemicals - NOAA -4

  • Dimethyl sulfate - Wikipedia - 1

  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice - 8

  • Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines - ACS Publications - 6

  • Dimethyl sulfate - Re-evaluation of Some Organic Chemicals - NCBI - 5

  • Alkylation of Isobutane and 2-Butene by Concentrated Sulfuric Acid - ACS Publications - 2

  • Buy sec-Butyl ether (EVT-312496) | 6863-58-7 - EvitaChem - 3

Sources

Comparative

A Comparative Guide to the Spectrophotometric Determination of Di-sec-butyl Sulfate

This guide provides a comprehensive comparison of methodologies for the quantitative determination of di-sec-butyl sulfate (DSBS). Primarily targeting researchers, scientists, and professionals in drug development, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for the quantitative determination of di-sec-butyl sulfate (DSBS). Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the nuances of indirect spectrophotometric analysis, offering a robust framework for selecting and implementing the most suitable method. We will explore the foundational principles, provide detailed experimental protocols, and compare these techniques against alternative analytical platforms.

Introduction: The Analytical Challenge of Di-sec-butyl Sulfate

Di-sec-butyl sulfate ((C₄H₉O)₂SO₂) is an alkylating agent that can be present as a process-related impurity in pharmaceutical manufacturing. Due to the potential genotoxicity of alkyl sulfates, regulatory agencies mandate strict control and monitoring of their levels in active pharmaceutical ingredients (APIs) and drug products.

A significant analytical challenge arises from the structure of DSBS itself. The molecule lacks a native chromophore, a light-absorbing functional group, which renders it essentially "invisible" to direct UV-Visible spectrophotometry.[1][2] Therefore, its quantification necessitates an indirect approach, which typically involves a chemical transformation to yield a chromogenic or colored product that can be readily measured.

This guide focuses on converting DSBS to inorganic sulfate (SO₄²⁻) via hydrolysis, followed by well-established colorimetric reactions for sulfate quantification. This strategy provides a cost-effective and accessible alternative to more complex chromatographic techniques.

Principle of Indirect Spectrophotometric Analysis

The core strategy for the spectrophotometric determination of DSBS is a two-stage process. This workflow is designed to overcome the inherent lack of a chromophore in the parent molecule.

G cluster_0 Analytical Workflow for DSBS Sample Sample containing Di-sec-butyl Sulfate (DSBS) Hydrolysis Step 1: Acid Hydrolysis (DSBS → 2x sec-Butanol + SO₄²⁻) Sample->Hydrolysis Sulfate_Solution Resulting Solution (Inorganic Sulfate SO₄²⁻) Hydrolysis->Sulfate_Solution Colorimetric Step 2: Colorimetric Reaction (SO₄²⁻ + Reagent → Colored Product) Sulfate_Solution->Colorimetric Spectro Step 3: Spectrophotometric Measurement (Absorbance at specific λ) Colorimetric->Spectro Concentration Calculation of DSBS Concentration Spectro->Concentration

Caption: General workflow for the indirect spectrophotometric analysis of DSBS.

Stage 1: Hydrolysis. The crucial first step is the complete hydrolysis of the di-sec-butyl sulfate ester to liberate the sulfate ion. This is typically achieved under acidic conditions, where the ester linkage is cleaved. The stoichiometry of this reaction is fundamental: one mole of DSBS yields one mole of sulfate ions.

Stage 2: Colorimetric Determination. Once the sulfate is in its inorganic, ionic form, it can be quantified using established colorimetric methods. These methods rely on a reaction that produces a change in absorbance directly or indirectly proportional to the sulfate concentration. We will compare two robust methods: the Barium-Methylthymol Blue method and the Barium Chloranilate method.

Comparative Analysis of Colorimetric Methods

The choice of colorimetric assay depends on factors such as required sensitivity, potential interferences in the sample matrix, and available instrumentation.

Method A: Barium Chloride - Methylthymol Blue (MTB) Method

This is an indirect colorimetric method. A known excess of barium chloride is added to the sample. The barium ions react with the sulfate ions to precipitate as barium sulfate (BaSO₄). The remaining, unreacted barium ions are then complexed with the indicator methylthymol blue (MTB) under alkaline conditions, forming a blue-colored complex. The intensity of this blue color is inversely proportional to the original sulfate concentration.[3][4]

G cluster_0 Barium-Methylthymol Blue (MTB) Method Principle SO4 SO₄²⁻ (from DSBS Hydrolysis) BaSO4 BaSO₄ (Precipitate) SO4->BaSO4 BaCl2 BaCl₂ (in excess) BaCl2->BaSO4 Ba_excess Excess Ba²⁺ BaCl2->Ba_excess MTB_free Methylthymol Blue (MTB) (Gray Color) Ba_MTB [Ba-MTB] Complex (Blue Color) MTB_free->Ba_MTB Uncomplexed_MTB Uncomplexed MTB (Gray Color) MTB_free->Uncomplexed_MTB Ba_excess->Ba_MTB label_note Absorbance of Uncomplexed MTB is measured. Higher [SO₄²⁻] → Less Excess Ba²⁺ → More Uncomplexed MTB.

Caption: Chemical principle of the Barium-MTB method for sulfate determination.

Method B: Barium Chloranilate Method

This method is based on the precipitation of barium sulfate by adding solid barium chloranilate to the sample. This reaction releases the highly colored chloranilate ion into the solution.[5][6] The intensity of the resulting color is directly proportional to the concentration of sulfate ions. This method is often preferred for its direct proportionality, which can simplify calibration.

G cluster_0 Barium Chloranilate Method Principle SO4 SO₄²⁻ (from DSBS Hydrolysis) BaSO4 BaSO₄ (Precipitate) SO4->BaSO4 BaChlor Barium Chloranilate (Solid) BaChlor->BaSO4 Chlor_ion Chloranilate Ion (Colored) BaChlor->Chlor_ion label_note Absorbance of the released Chloranilate Ion is measured. Higher [SO₄²⁻] → More Chloranilate Released → Higher Absorbance.

Caption: Chemical principle of the Barium Chloranilate method.

Performance Comparison
FeatureBarium-Methylthymol Blue (MTB) MethodBarium Chloranilate Method
Principle Indirect; measures unreacted indicatorDirect; measures released colored ion
Proportionality Inversely proportional to sulfate concentrationDirectly proportional to sulfate concentration
Typical Range 3-300 mg/L SO₄²⁻[3]10-400 mg/L SO₄²⁻[5]
Wavelength ~460 nm (for uncomplexed MTB)~520 nm (for chloranilate ion)[6]
Advantages High sensitivity possible with modifications[3]Simpler calibration, direct relationship
Disadvantages More complex chemistry, pH sensitiveReagent can be less stable, potential for higher blank values
Interferences Cations (Ca²⁺, Al³⁺, Fe³⁺) must be removed via ion exchange.[4] Turbidity can interfere.Cations can precipitate the chloranilate, requiring removal via ion exchange.[5][6]

Comparison with Alternative Analytical Techniques

While spectrophotometric methods are valuable for their simplicity and cost-effectiveness, it is crucial to understand their performance in the context of other available analytical technologies, particularly chromatography.

TechniquePrincipleAdvantagesDisadvantages
Spectrophotometry Indirect measurement via colorimetric reaction of hydrolyzed sulfate.Cost-effective, rapid analysis, high throughput possible.[3][7]Indirect method, susceptible to interferences from other sulfate sources, lower specificity.
Ion Chromatography (IC) Separation of anions on a column followed by conductivity detection.High selectivity and sensitivity for sulfate, can separate from other anions.[8]Higher initial equipment cost, requires specialized columns and eluents.
HPLC-ELSD/CAD Reversed-phase HPLC separation of the alkyl sulfate followed by non-specific detection (Evaporative Light Scattering or Charged Aerosol Detection).Can directly measure the intact DSBS molecule, separating it from other homologues.[9]Detectors can be non-linear, requires volatile mobile phases.
Gas Chromatography (GC) Typically requires derivatization of the alkyl sulfate before analysis.High resolution and sensitivity.Sample preparation can be complex and time-consuming.

For routine quality control where DSBS is the only expected sulfate-containing species, spectrophotometry offers a pragmatic and efficient solution. For complex matrices or when specificity is paramount, chromatographic methods are superior.[8][9]

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers must perform their own method validation according to internal and regulatory standards.

Protocol 1: Sample Preparation and Hydrolysis of DSBS

Causality: This step is essential to break the covalent ester bond, liberating the sulfate ion for subsequent colorimetric detection. Acid catalysis is a standard and effective method for this transformation.

  • Standard Preparation : Accurately weigh a reference standard of di-sec-butyl sulfate and dissolve it in a suitable organic solvent (e.g., acetonitrile) to create a stock solution. Prepare a series of working standards by diluting the stock solution in reagent water.

  • Sample Preparation : Accurately weigh the sample (e.g., API) and dissolve it in a minimal amount of organic solvent before diluting with reagent water. Ensure the final concentration is within the expected linear range of the chosen colorimetric method.

  • Hydrolysis : To a known volume of each standard and sample solution in a sealed, acid-resistant vessel, add a sufficient volume of hydrochloric acid (e.g., to achieve a final concentration of 1 M HCl).

  • Heating : Heat the vessels in a controlled temperature bath (e.g., 80-90 °C) for a predetermined time (e.g., 2 hours) to ensure complete hydrolysis. This step should be optimized and validated.

  • Neutralization : After cooling to room temperature, carefully neutralize the solutions with sodium hydroxide to a pH of ~7.

  • Interference Removal (If necessary) : If interfering cations are expected, pass the neutralized sample through a cation-exchange column (sodium form) as described in EPA method 375.2.[3][4]

Protocol 2: Sulfate Determination by Barium-MTB Method

Self-Validation: This protocol incorporates a calibration curve, a blank, and quality control samples to ensure the trustworthiness of the results.

  • Reagent Preparation : Prepare reagents as specified by EPA Method 375.2, including the Barium Chloride solution and Methylthymol Blue reagent.[4]

  • Calibration Curve : Pipette a series of volumes from the hydrolyzed and neutralized sulfate standards into separate flasks to create a calibration range (e.g., 5 to 50 mg/L SO₄²⁻).

  • Sample and QC Preparation : Pipette an appropriate volume of the hydrolyzed and neutralized sample(s) and at least one quality control (QC) sample into separate flasks. Prepare a reagent blank using only deionized water.

  • Reaction : Add the Barium-MTB reagent mixture to each flask according to the automated or manual procedure being followed. Ensure consistent timing and mixing. The pH is first lowered to ~2.5 to allow BaSO₄ precipitation and then raised to ~12.5 for color development.[4]

  • Measurement : After the specified color development time, measure the absorbance of each solution using a spectrophotometer at 460 nm.

  • Calculation : Plot the absorbance of the standards versus their concentration. The relationship will be inverse. Determine the concentration of the samples from the calibration curve.

Protocol 3: Sulfate Determination by Barium Chloranilate Method
  • Reagent Preparation : Prepare an acetate buffer (pH 4.63) and a barium chloranilate/ethyl alcohol slurry.[6]

  • Calibration and Sample Setup : Prepare a calibration curve, samples, QC, and a blank as described in Protocol 2, using the hydrolyzed and neutralized solutions.

  • Reaction : To each flask, add the acetate buffer followed by a precise amount of the barium chloranilate slurry. Mix vigorously for a consistent period (e.g., 10 minutes) to facilitate the reaction.

  • Centrifugation/Filtration : Centrifuge or filter the samples to remove the barium sulfate precipitate and any unreacted barium chloranilate.

  • Measurement : Transfer the clear, colored supernatant to a cuvette and measure the absorbance at 520 nm against the reagent blank.[6]

  • Calculation : Plot the absorbance of the standards versus their concentration. This will be a direct linear relationship. Determine the concentration of the samples from the curve.

Conclusion

The spectrophotometric determination of di-sec-butyl sulfate, while indirect, offers a reliable, cost-effective, and rapid analytical solution. The choice between the Barium-Methylthymol Blue and Barium Chloranilate methods will depend on the specific laboratory context and performance requirements. Both methods, when preceded by a validated acid hydrolysis step, provide a robust framework for the routine quality control of this critical process impurity. For orthogonal verification or in the presence of complex sample matrices, chromatographic methods such as Ion Chromatography should be employed.

References

  • Title: EPA-NERL: 375.2: Sulfate by Colorimetry Source: National Environmental Methods Index URL: [Link]

  • Title: Colorimetric Determination of Sulfate via an Enzyme Cascade for High-Throughput Detection of Sulfatase Activity Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: EPA-NERL: 375.1: Sulfate by Colorimetry Source: National Environmental Methods Index URL: [Link]

  • Title: Analysis of Alkyl Sulfates in Protein Solutions by Isocratic and Gradient Ion Chromatography Source: Analytical Biochemistry URL: [Link]

  • Title: Colorimetric Determination of Sulfate via an Enzyme Cascade for High-Throughput Detection of Sulfatase Activity Source: PubMed URL: [Link]

  • Title: Method 9035: Sulfate (Colorimetric, Automated, Chloranilate) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates Source: CRC Press URL: [Link]

  • Title: Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC Source: ResearchGate URL: [Link]

  • Title: Standard Test Methods for Sampling and Chemical Analysis of Fatty Alkyl Sulfates Source: ASTM International URL: [Link]

  • Title: Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review Source: Semantic Scholar URL: [Link]

  • Title: SPECTROPHOTOMETRIC DETERMINATION OF SULFATE IN PROPELLANTS AND NITROCELLULOSE Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Method 375.2, Revision 2.0: Determination of Sulfate by Automated Colorimetry Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Spectrophotometric determination of sulphate and nitrate in drinking water at Asia-Pacific International University campus, muak lek Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Di-sec-butyl sulphide Source: PubChem - NIH URL: [Link]

  • Title: Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review Source: Taylor & Francis Online URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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